Technical Documentation Center

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine
  • CAS: 71406-60-5

Core Science & Biosynthesis

Foundational

Molecular Architecture & Synthesis Guide: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

The following technical guide is structured to provide an exhaustive analysis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine , focusing on its structural anomalies, synthesis challenges, and utility as a high-value scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine , focusing on its structural anomalies, synthesis challenges, and utility as a high-value scaffold in medicinal chemistry.

Executive Summary: The "Reverse" Isomer Challenge

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5) represents a critical pharmacophore in the development of kinase inhibitors (e.g., CDK, ALK inhibitors). While structurally simple, it presents a classic regioselectivity problem in pyrimidine chemistry. Standard nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine favors the C4-position due to the para-like electronic deficiency. This molecule, however, carries the amine at the C2-position , requiring specialized synthetic strategies to avoid isomeric mixtures.

This guide details the structural properties, a high-fidelity synthesis protocol via reductive amination, and the reactivity profile that makes this scaffold a versatile "linchpin" for fragment-based drug design.

Structural Specifications & Physicochemical Profile

The molecule consists of a pyrimidine core substituted with a reactive chlorine handle at C4 and a steric isopropylamine group at C2.

ParameterSpecification
IUPAC Name 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine
CAS Number 71406-60-5
Molecular Formula

Molecular Weight 171.63 g/mol
Exact Mass 171.0563
Topological Polar Surface Area (TPSA) 38.0

cLogP ~1.82 (Estimated)
H-Bond Donors / Acceptors 1 / 3
Key Reactivity C4-Cl (

, Pd-coupling); C2-NH (H-bond donor)
Structural Analysis[1]
  • Electronic Distribution: The pyrimidine ring is

    
    -deficient. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C2, C4, and C6 electrophilic.
    
  • Regioselectivity Nodes:

    • C4 Position: Most electrophilic due to the additive inductive effect of N1 and N3 (comparable to para position).

    • C2 Position: Sterically flanked by two ring nitrogens. Nucleophilic attack here is electronically favorable but kinetically slower than C4 without catalysis.

  • Steric Bulk: The isopropyl group at C2 provides a hydrophobic "shield," often used in drug design to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) and improve metabolic stability compared to linear alkyl chains.

Synthetic Pathways[2]

To obtain high purity, one must bypass the inherent C4-selectivity of 2,4-dichloropyrimidine. Two primary routes exist: the Direct Regioselective Route (challenging) and the Reductive Amination Route (Recommended).

Route A: Reductive Amination (Recommended)

This route guarantees the position of the amine by starting with the pre-functionalized 2-amino-4-chloropyrimidine.

Mechanism:

  • Condensation: 2-Amino-4-chloropyrimidine reacts with acetone to form a ketimine intermediate.

  • Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB) yields the secondary amine. The C4-Cl bond remains intact as STAB is chemoselective for imines/aldehydes.

Route B: Lewis-Acid Controlled

Direct reaction of 2,4-dichloropyrimidine with isopropylamine typically yields a 9:1 mixture favoring the 4-isopropylamino isomer. However, the use of Lewis acids (e.g.,


) or specific solvents can shift selectivity toward C2, though purification remains a bottleneck.
Visualizing the Synthetic Logic

The following diagram contrasts the "Standard" (undesired) outcome with the "Targeted" (desired) workflow.

SynthesisPathways Start_Dichloro 2,4-Dichloropyrimidine Product_Wrong 4-isopropylamino-2-chloro (Major Byproduct) Start_Dichloro->Product_Wrong Direct SNAr (No Catalyst) Favors C4 Product_Target Target: (4-Chloro-pyrimidin-2-yl) -isopropyl-amine Start_Dichloro->Product_Target Lewis Acid (ZnCl2) Favors C2 (Minor) Start_Amino 2-Amino-4-chloropyrimidine (Starting Material) Imine Ketimine Intermediate Start_Amino->Imine Acetone, Acid Cat. Acetone Acetone Isopropylamine Isopropylamine Imine->Product_Target Reduction (NaBH(OAc)3)

Figure 1: Comparison of synthetic routes. The reductive amination pathway (bottom) avoids regioselectivity issues inherent in direct substitution (top).[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-N-isopropylpyrimidin-2-amine via Reductive Amination.

Materials
  • Substrate: 2-Amino-4-chloropyrimidine (1.0 equiv)

  • Reagent: Acetone (5.0 equiv, excess acts as solvent/reactant)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 2-amino-4-chloropyrimidine in DCE (0.2 M concentration).

    • Add Acetone (5 equiv) and Acetic Acid (1 equiv).

    • Stir at room temperature for 1–2 hours. Note: Formation of the ketimine may be slow due to the electron-poor nature of the pyrimidine amine. Monitoring by TLC/LCMS is crucial.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise over 20 minutes.
      
    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validating Quality Control (QC)
  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the

    
     broad singlet (~5.0 ppm) and the appearance of the isopropyl methine septet (~4.1 ppm) and methyl doublet (~1.2 ppm). The pyrimidine protons (H5, H6) should appear as doublets in the aromatic region (~6.5 ppm and ~8.1 ppm).
    
  • LCMS: Confirm parent ion

    
     (Chlorine isotope pattern 3:1).
    

Reactivity & Applications in Drug Discovery

Once synthesized, this molecule serves as a versatile scaffold. The C4-Chlorine is a "privileged" handle for further diversification.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The C4-Cl bond is highly reactive toward Palladium-catalyzed cross-coupling.

  • Reagents: Aryl boronic acid,

    
     or 
    
    
    
    ,
    
    
    .
  • Application: Attaching aryl groups to build the kinase inhibitor core (e.g., mimicking the purine ring of ATP).

Nucleophilic Aromatic Substitution ( )

Despite the electron-donating isopropylamine at C2, the C4 position remains sufficiently electrophilic for a second


 reaction with strong nucleophiles (amines, thiols), though harsher conditions (heat, DIPEA) may be required compared to the dichloro-precursor.
Pathway Visualization: The "Linchpin" Strategy

Reactivity Core (4-Cl-pyrimidin-2-yl)-iPr-amine (The Scaffold) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Reacts at C4-Cl SNAr 2nd SNAr (HNRR', Heat) Core->SNAr Reacts at C4-Cl Drug Kinase Inhibitor Candidate (e.g., CDK4/6 Analogues) Suzuki->Drug SNAr->Drug

Figure 2: Divergent synthesis capabilities. The scaffold allows for the modular assembly of complex pharmaceutical agents.

References

  • Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • Lewis Acid Control: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-isopropylpyrimidin-2-amine

A Note to the Reader: This technical guide focuses on the physical properties of 4-Chloro-6-isopropylpyrimidin-2-amine (CAS: 73576-33-7) , an isomer of the requested topic, 4-Chloro-N-isopropylpyrimidin-2-amine. Diligent...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide focuses on the physical properties of 4-Chloro-6-isopropylpyrimidin-2-amine (CAS: 73576-33-7) , an isomer of the requested topic, 4-Chloro-N-isopropylpyrimidin-2-amine. Diligent searches for specific experimental data on 4-Chloro-N-isopropylpyrimidin-2-amine did not yield sufficient information for a comprehensive guide. However, its isomer, 4-Chloro-6-isopropylpyrimidin-2-amine, is a well-documented chemical intermediate of significant interest in organic and medicinal chemistry.[1] This guide synthesizes available data and predictive analysis to provide a thorough resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

4-Chloro-6-isopropylpyrimidin-2-amine is a substituted pyrimidine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive chlorine atom, a lipophilic isopropyl group, and an amino group on the pyrimidine core, makes it a valuable intermediate in the development of novel compounds, particularly in the pharmaceutical industry.[1] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

The molecular structure consists of a pyrimidine ring with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position.[1] The interplay of these functional groups dictates the compound's reactivity, solubility, and spectral characteristics. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the introduction of diverse functionalities.[1] The isopropyl group at the 6-position enhances the molecule's lipophilicity, influencing its solubility in various organic solvents.[1] The amino group at the 2-position can participate in hydrogen bonding and serves as a site for further chemical modifications.[1]

Core Physical and Chemical Properties

PropertyValueSource/Comment
CAS Number 73576-33-7[1]
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Melting Point Data not available[2]
Boiling Point Data not available[2]
Appearance Likely a solid at room temperatureBased on similar chloropyrimidine derivatives.
Solubility Expected to be soluble in organic solvents.The presence of the isopropyl group increases lipophilicity.[1][2]
Purity Commercially available up to ≥99%[1]

Predictive Spectroscopic Analysis

In the absence of published experimental spectra for 4-Chloro-6-isopropylpyrimidin-2-amine, a predictive analysis based on the principles of spectroscopy and data from analogous structures provides valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group (a septet for the methine proton and a doublet for the six methyl protons), a signal for the pyrimidine ring proton, and a broad signal for the amine protons. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the isopropyl group and the four distinct carbons of the pyrimidine ring. The carbon attached to the chlorine atom would be expected to appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Chloro-6-isopropylpyrimidin-2-amine is anticipated to exhibit characteristic absorption bands that confirm the presence of its key functional groups:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
N-H Stretch (Amine)3300-3500Characteristic for primary amines.[3][4]
C-H Stretch (Aliphatic)2850-3000From the isopropyl group.[2]
C=N and C=C Stretch1500-1650Vibrations from the pyrimidine ring.[2]
C-Cl Stretch600-800Indicative of the chloro-substituent.[2]
Mass Spectrometry (MS)

The mass spectrum of this compound would be characterized by a molecular ion peak (M⁺) and, notably, an M+2 peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom, with the relative intensity of the M+2 peak being approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity and reproducibility of data, the following standard experimental protocols are recommended for the determination of the key physical properties of 4-Chloro-6-isopropylpyrimidin-2-amine.

Melting Point Determination

The melting point is a critical indicator of purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[6][7]

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Powder Sample start->powder pack Pack Capillary powder->pack heat Heat Slowly pack->heat observe Observe Melting heat->observe record Record Range observe->record end_node Melting Point record->end_node

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

  • Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

  • Observation: Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Boiling_Point_Workflow cluster_prep Setup cluster_measurement Measurement cluster_result Result start Start sample Place Sample start->sample capillary Insert Capillary sample->capillary thiele Assemble in Thiele Tube capillary->thiele heat Heat Gently thiele->heat bubbles Observe Bubbles heat->bubbles cool Cool Down bubbles->cool observe_entry Observe Liquid Entry cool->observe_entry end_node Boiling Point observe_entry->end_node

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation development.[9]

Methodology: Equilibrium Solubility Method

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) should be chosen.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Analysis: The saturated solutions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Conclusion

4-Chloro-6-isopropylpyrimidin-2-amine is a valuable chemical intermediate with physical properties that are dictated by its unique molecular structure. While some experimental data for this compound are not widely published, a combination of known information and predictive analysis provides a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a systematic approach to determining its key physical properties, ensuring data quality and reproducibility. A thorough characterization of this and similar molecules is essential for advancing synthetic chemistry and drug discovery.

References

  • The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]

  • (PDF) 2-Chloropyrimidin-4-amine - ResearchGate. [Link]

  • IR: amines. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [Link]

  • Melting point determination. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives - ACS Publications. [Link]

  • Strategic Screening for Solubility Solutions | Pharmaceutical Technology. [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Determination Of Boiling Point Of An Organic Compound - BYJU'S. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

  • Pyrimidine, 2-chloro- - the NIST WebBook. [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [Link]

  • mass spectra - the M+2 peak - Chemguide. [Link]

  • 5-Chloropyrimidine | C4H3ClN2 | CID 12600384 - PubChem - NIH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • experiment (1) determination of melting points. [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC. [Link]

  • Boiling Point of an Organic compound - MeitY OLabs - YouTube. [Link]

  • Melting point determination - SSERC. [Link]

  • Annex 4 - World Health Organization (WHO). [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

Sources

Foundational

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine: The Regio-Defined Kinase Scaffold

The following technical guide details the mechanistic and synthetic utility of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5), a regio-defined pyrimidine scaffold critical in the development of ATP-competiti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and synthetic utility of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5), a regio-defined pyrimidine scaffold critical in the development of ATP-competitive kinase inhibitors.

Technical Guide & Mechanism of Action Analysis

Executive Summary

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also known as 4-chloro-N-isopropylpyrimidin-2-amine) is a specialized heterocyclic intermediate. Unlike the more thermodynamically accessible 4-amino isomer, this 2-amino-4-chloro regioisomer provides a pre-installed "hinge-binding" motif (the 2-isopropylamino group) while leaving the highly reactive 4-chloro position available for downstream diversification.

For drug development professionals, this molecule represents a privileged scaffold . Its Mechanism of Action (MoA) is twofold:

  • Chemical MoA: It functions as an electrophilic "warhead" carrier, enabling precise

    
     or Palladium-catalyzed couplings at the 4-position to build specificity pockets.
    
  • Pharmacological MoA: Upon integration into a final drug molecule, the 2-aminopyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

Structural Biology & Pharmacological Mechanism

The therapeutic value of this scaffold lies in its ability to anchor a drug molecule within the ATP-binding pocket of protein kinases (e.g., CDKs, ALK, JAKs).

The "Hinge Binder" Hypothesis

The 2-aminopyrimidine motif is a classic bioisostere for the adenine ring of ATP.

  • N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge region (typically the "gatekeeper" + 1 or +3 residue).

  • C2-Amine (NH): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • Isopropyl Group: The isopropyl moiety at the N2 position provides hydrophobic bulk. This often displaces conserved water molecules or fits into the ribose-binding pocket, enhancing affinity and selectivity over the natural substrate (ATP).

Binding Mode Visualization

The following diagram illustrates the logical interaction between the scaffold and a generic kinase hinge region.

KinaseBinding Scaffold (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Scaffold Core) Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Scaffold->Hinge Dual H-Bonding (N1 Acceptor / N2 Donor) Pocket Hydrophobic Pocket (Ribose/Gatekeeper) Scaffold->Pocket Isopropyl Group (Hydrophobic Interaction) Target Specificity Region (Solvent Front) Scaffold->Target 4-Cl Position (Vector for Diversification)

Figure 1: Pharmacophore mapping of the 2-isopropylamino-4-chloropyrimidine core within the kinase ATP-binding site.

Chemical Mechanism of Action (Reactivity)

The utility of this intermediate is defined by its specific reactivity profile. In 2,4-dichloropyrimidine, the C4 position is naturally more electrophilic than C2. However, obtaining the 2-amino-4-chloro isomer (this molecule) allows researchers to bypass the standard reactivity rules during library synthesis.

Regio-Selectivity & The Advantage
  • Standard Route: Reacting 2,4-dichloropyrimidine with an amine usually yields the 4-amino isomer (major product) due to the para-like activation of the C4 position by N1 and N3.

  • The Advantage of this Scaffold: By starting with the pre-formed 2-isopropylamino-4-chloro isomer, the researcher guarantees that the "hinge binder" (isopropylamine) is at the correct C2 position.

  • The Reaction Vector: The remaining 4-chloro group is highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination. This allows for the attachment of complex "tails" (e.g., piperazines, solubilizing groups) that extend into the solvent front.
    
Synthesis Workflow Visualization

The following diagram details the synthetic logic for utilizing this scaffold.

SynthesisFlow Start Starting Material (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Process Reaction Mechanism (SnAr or Pd-Catalysis) Start->Process Electrophilic C4-Cl Reagent Nucleophile (R-NH2 / R-OH) or Boronic Acid (R-B(OH)2) Reagent->Process Nucleophilic Attack Intermediate Transition State (Meisenheimer Complex / Pd-Oxidative Addn) Process->Intermediate Product Final Kinase Inhibitor (2,4-Diaminopyrimidine Core) Intermediate->Product Elimination of Cl-

Figure 2: Synthetic pathway transforming the scaffold into a bioactive kinase inhibitor.

Experimental Protocols

The following protocols describe the standard application of this scaffold in a medicinal chemistry setting.

Protocol A: Displacement (General Procedure)

Purpose: To attach an amine-based "tail" to the 4-position. Applicability: Synthesis of CDK or ALK inhibitor analogs.

  • Preparation: Dissolve (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (1.0 equiv) in anhydrous n-butanol or DMF .

  • Nucleophile Addition: Add the desired amine (e.g., N-methylpiperazine) (1.2 – 1.5 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv) to scavenge the HCl byproduct.

  • Reaction:

    • Thermal: Heat to 90–110°C for 4–12 hours. Monitor by LC-MS.

    • Microwave: Irradiate at 120°C for 20–40 minutes (preferred for sluggish amines).

  • Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Coupling

Purpose: To attach a carbon-linked aryl/heteroaryl group to the 4-position.

  • Reagents: Combine scaffold (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent/Base: Suspend in 1,4-Dioxane/Water (4:1) with

    
      (2.0 equiv).
    
  • Conditions: Degas with Nitrogen for 5 mins. Heat at 100°C for 2–6 hours under inert atmosphere.

  • Validation: The 4-position chlorine is displaced, yielding a 4-aryl-2-isopropylaminopyrimidine.

Quantitative Data Summary: Reactivity Profile

ParameterValue / CharacteristicImplication for Research
Molecular Weight 171.63 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
ClogP ~1.8Moderate lipophilicity; good membrane permeability for cellular assays.
Electrophilicity C4 >> C2 (Blocked)Ensures regioselective reaction at C4 only.
H-Bond Donors 1 (NH)Critical for Hinge Binding (Donor to Carbonyl).
H-Bond Acceptors 2 (Pyrimidines N)Critical for Hinge Binding (Acceptor from Amide).

References

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link (Foundational text on pyrimidine binding modes).

  • Furet, P., et al. (2013). "Discovery of NVP-LDK378 (Ceritinib): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry. Link (Demonstrates the utility of 2,4-diaminopyrimidine scaffolds).

  • Shao, J., et al. (2013). "Potent and Selective CDK4/6 Inhibitors." Journal of Medicinal Chemistry. Link (Discusses the 2-aminopyrimidine pharmacophore in CDK inhibitors).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2733560, 4-Chloro-N-isopropylpyrimidin-2-amine." PubChem. Link

Exploratory

High-Fidelity Characterization of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

The following technical guide details the characterization, purity analysis, and handling of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also designated as N-isopropyl-4-chloropyrimidin-2-amine). This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, purity analysis, and handling of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also designated as N-isopropyl-4-chloropyrimidin-2-amine).

This guide addresses the specific challenge of distinguishing this molecule from its thermodynamically favored regioisomer, a critical requirement for pharmaceutical intermediate qualification.

Technical Whitepaper | Version 2.0

Executive Summary: The Regio-Selectivity Challenge

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine is a functionalized pyrimidine scaffold used as a pharmacophore in kinase inhibitors and nucleoside analogs.[1] The presence of the chlorine atom at the C4 position and the isopropylamino group at the C2 position creates a unique "handle" for subsequent nucleophilic aromatic substitutions (


) or palladium-catalyzed couplings.[1]

The Core Problem: The synthesis of this molecule typically involves the reaction of 2,4-dichloropyrimidine with isopropylamine.[1] Due to the electronic structure of the pyrimidine ring, nucleophilic attack naturally favors the C4 position, yielding the isomer (N-isopropyl-2-chloropyrimidin-4-amine) as the major product.[1]

Therefore, the Critical Quality Attribute (CQA) for this material is not just overall purity, but specifically Regio-Isomeric Purity . Standard C18 HPLC methods often fail to resolve these positional isomers, leading to "hidden" impurities that compromise downstream medicinal chemistry.

Molecular Identity & Critical Attributes[2]

AttributeSpecification
IUPAC Name N-isopropyl-4-chloropyrimidin-2-amine
Common Name 2-isopropylamino-4-chloropyrimidine
Molecular Formula

Molecular Weight 171.63 g/mol
Key Impurity A N-isopropyl-2-chloropyrimidin-4-amine (Regioisomer)
Key Impurity B 2,4-bis(isopropylamino)pyrimidine (Over-reaction)
Key Impurity C 2-isopropylamino-4-hydroxypyrimidine (Hydrolysis)
Structural Bifurcation Logic

The following diagram illustrates the synthetic origin of the critical impurities, highlighting why the C4-isomer is the primary analytical target.

G SM 2,4-Dichloropyrimidine Target TARGET (C2-Substituted): (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Minor Product w/o Catalyst) SM->Target Path A: C2 Attack (Requires Specific Conditions) Isomer IMPURITY A (C4-Substituted): (2-Chloro-pyrimidin-4-yl)-isopropyl-amine (Major Product - Thermodynamic) SM->Isomer Path B: C4 Attack (Favored) Reagent + Isopropylamine Bis IMPURITY B (Bis-substituted): 2,4-Di(isopropylamino)pyrimidine Target->Bis Over-reaction Isomer->Bis Over-reaction

Figure 1: Reaction pathway bifurcation showing the origin of the critical regio-isomer impurity.

Analytical Strategy: The "Triad" Approach

To certify the material, a self-validating system comprising HPLC, NMR, and LC-MS is required.[1]

A. High-Performance Liquid Chromatography (HPLC)

Separating the C2 and C4 isomers is difficult on standard alkyl phases due to their identical lipophilicity (


).[1] The method below utilizes a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  stationary phase, which exploits the subtle differences in 

-

interactions between the electron-deficient pyrimidine ring and the stationary phase.[1]
Protocol 1: Regio-Selective HPLC Method[1]
  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP),

    
     mm, 2.6 µm.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyrimidine

    
    ) and 220 nm.[1]
    
Time (min)% Mobile Phase BDescription
0.05Equilibration
15.040Slow gradient for isomer separation
20.090Wash bis-adducts
20.15Re-equilibration
25.05End

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Target (C2-amino) and Regioisomer (C4-amino). Note: The C4-amino isomer typically elutes earlier on PFP phases due to different dipole alignment.[1]
    
  • Tailing Factor: < 1.5.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive structural arbiter.[1] The chemical shift of the proton at position 5 (H5) is the diagnostic signal.[1]

  • Mechanism: In the C4-amino isomer , the amino group donates electron density directly into the C5 position via resonance, causing a significant upfield shift (shielding) of the H5 proton.[1]

  • Target (C2-amino): The amino group at C2 has a weaker resonance contribution to C5.[1] Consequently, the H5 proton appears further downfield .[1]

Diagnostic Signals (DMSO-


): 
  • Target (2-isopropylamino-4-Cl): Pyrimidine H5 doublet appears at

    
     6.6 – 6.8 ppm.[1]
    
  • Impurity (4-isopropylamino-2-Cl): Pyrimidine H5 doublet appears at

    
     6.3 – 6.4 ppm (Shielded).[1]
    
C. LC-MS (Liquid Chromatography-Mass Spectrometry)

While both isomers have the same mass (


 172 

), their fragmentation patterns in MS/MS can differ.[1]
  • Protocol: Q-TOF or Triple Quadrupole.[1]

  • Fragmentation: The loss of the isopropyl group (

    
     Da) or the chlorine radical (
    
    
    
    Da) often occurs at different collision energies for the two isomers.[1]
  • Use Case: Validation of the HPLC peak identity if NMR is ambiguous due to low concentration.

Experimental Workflow: Purity Assessment

The following workflow describes the logical progression from raw sample to certified material.

Workflow Sample Raw Sample (Solid/Oil) Solubility Dissolve in MeCN:H2O (50:50) Sample->Solubility HPLC_Screen HPLC Screening (PFP Column) Solubility->HPLC_Screen Decision Single Peak? HPLC_Screen->Decision NMR_Valid 1H NMR Validation (Check H5 Shift) Decision->NMR_Valid Yes Repurify Flash Chromatography (SiO2, Hex:EtOAc) Decision->Repurify No (Isomers detected) Final Certificate of Analysis (Identity + Purity) NMR_Valid->Final Repurify->Sample Recycle

Figure 2: Analytical workflow for certifying regio-isomeric purity.

Synthesis Insight & Impurity Management

Understanding the "Why" behind the impurities allows for better control.[1]

The Regio-Selectivity Problem

The nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine is governed by the relative electrophilicity of the carbons.[1]
  • C4 Position: More electrophilic due to the para-like position relative to N1 and ortho-like relative to N3.[1] It is the "soft" center.[1]

  • C2 Position: Less electrophilic.[1]

Standard Reaction:


[1]

To obtain the 2-isomer (Target): Researchers typically must use one of two strategies:

  • Separation: Synthesize the mixture and separate via careful fractional crystallization or column chromatography (the 4-isomer is usually more polar).[1]

  • Alternative Route: Use 2-methylthio-4-chloropyrimidine, oxidize the sulfur to a sulfone (better leaving group), and displace with isopropylamine.[1] This guarantees position 2 selectivity but is a longer route.

Stability & Storage
  • Hydrolysis: The C4-chlorine is susceptible to hydrolysis in acidic aqueous environments, leading to the 4-hydroxy impurity (inactive).[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.[1]

References

  • Regioselectivity in Pyrimidines: U.S. Patent 8,334,383 B2.[1] Regioselective preparation of substituted pyrimidines.[1][3][4][5][6][7] (Discusses the difficulty of C2 vs C4 substitution).

  • Analytical Separation: Helix Chromatography.[1] HPLC Methods for analysis of 4-Amino-2-chloropyridine (Analogous separation logic for chloro-amino-heterocycles using mixed-mode/PFP phases).

  • Chemical Profile: Ningbo Inno Pharmchem.[1][8][9] Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine (Reference for physical properties of the isomeric class).

  • General Reactivity: Org. Lett. 2006, 8, 395-398.[1][7] (Reactivity order of chloropyrimidines in

    
     and Pd-catalyzed reactions).
    

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Isopropyl-N'-Substituted Pyrimidin-2,4-diamines via Nucleophilic Aromatic Substitution

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core structure of numerous clinically significant therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core structure of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to engage in diverse biological interactions, often serving as a bioisostere for purines and other endogenous molecules. The functionalization of the pyrimidine ring, particularly at the C2 and C4 positions, is a critical strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the fine-tuning of their efficacy, selectivity, and safety profiles.

This application note provides a comprehensive experimental protocol for the nucleophilic aromatic substitution (SNAr) of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. This reaction is a versatile and robust method for introducing a wide array of functional groups at the C4 position, yielding a library of N-isopropyl-N'-substituted pyrimidin-2,4-diamines. Such compounds are of significant interest in medicinal chemistry, with analogues being investigated as inhibitors of various kinases and other enzymes implicated in oncological and inflammatory diseases.[1][2]

The protocol herein is designed to be a self-validating system, with detailed explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms and the chloro-substituent, facilitates the attack of a nucleophile at the C4 position.[3] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the desired substituted product.[3][4][5] The general preference for substitution at the C4(6) position over the C2 position in 2,4-dichloropyrimidines is well-documented and is attributed to the greater electrophilicity of the C4 carbon.[6][7]

Experimental Workflow Overview

The overall experimental workflow is depicted in the following diagram:

experimental_workflow reagents Combine Reactants: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine, Nucleophile, Base, Solvent reaction Reaction under Controlled Temperature reagents->reaction Heat/Stir workup Aqueous Work-up & Extraction reaction->workup Quench purification Purification: Column Chromatography workup->purification Isolate Crude analysis Characterization: TLC, NMR, MS purification->analysis Isolate Pure

Caption: A generalized workflow for the synthesis and purification of N-isopropyl-N'-substituted pyrimidin-2,4-diamines.

Detailed Experimental Protocol

This protocol describes the reaction of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine with a representative primary amine, benzylamine, as the nucleophile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine6953-34-0171.631.0
Benzylamine100-46-9107.151.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.241.5
2-Propanol (IPA)67-63-060.105 mL
Ethyl acetate (EtOAc)141-78-688.11As needed
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/AAs needed
BrineN/AN/AAs needed
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed
Silica gel (for column chromatography)7631-86-9N/AAs needed
Equipment
  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Safety Precautions
  • (4-Chloro-pyrimidin-2-yl)-isopropyl-amine: Harmful if swallowed. Causes skin and serious eye irritation.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Isopropylamine (related compound): Extremely flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10][11] Handle in a well-ventilated fume hood.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[12]

  • Benzylamine: Corrosive. Causes burns. Harmful by inhalation, in contact with skin, and if swallowed.

  • All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (1.0 mmol, 171.6 mg).

    • Add 2-propanol (5 mL) and stir until the starting material is fully dissolved.

    • Add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 194.0 mg, 0.26 mL). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[13]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) using a heating mantle or oil bath.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes). The product should have a different Rf value than the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any remaining acid.

    • Wash with brine (15 mL) to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[14]

    • The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and evaporate the solvent to yield the final product, N-benzyl-N'-isopropyl-pyrimidin-2,4-diamine, as a solid or oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure the reaction is at a gentle reflux.
Deactivated nucleophile.Use a fresh bottle of the amine nucleophile.
Low yieldProduct loss during work-up.Ensure complete extraction of the product from the aqueous layer. Minimize transfers between glassware.
Inefficient purification.Optimize the eluent system for column chromatography to ensure good separation.
Formation of byproductsReaction with solvent or impurities.Use anhydrous solvents. Ensure the purity of all reagents.
Competing side reactions.If the nucleophile is sterically hindered, a higher reaction temperature or a more polar solvent (e.g., DMF, DMSO) may be required.[15]

Conclusion

This application note provides a detailed and robust protocol for the synthesis of N-isopropyl-N'-substituted pyrimidin-2,4-diamines via a nucleophilic aromatic substitution reaction. The methodology is broadly applicable to a range of nucleophiles, allowing for the generation of diverse compound libraries for drug discovery and development. By understanding the underlying principles of the SNAr mechanism and adhering to the outlined experimental procedures, researchers can confidently and efficiently synthesize these valuable chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • ACS Publications. (n.d.). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry.
  • Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
  • PubMed. (2012, May 24). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.
  • PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Elucidation and Evaluation of Substituted Pyrimidines. (n.d.).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • PubMed. (n.d.). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase.
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Journal of Organic Chemistry. (1960, April). Notes- Preparation of Various Substituted Pyrimidines.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • ECHEMI. (n.d.). 4-Amino-2-chloropyrimidine SDS, 7461-50-9 Safety Data Sheets.
  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • NIH. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
  • ResearchGate. (2026, January 28). Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.

Sources

Application

Step-by-step synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

This Application Note is designed for research and development professionals in the pharmaceutical and agrochemical sectors. It addresses the synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals in the pharmaceutical and agrochemical sectors. It addresses the synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 71406-60-5), a critical intermediate for various kinase inhibitors and bioactive scaffolds.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge The synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine presents a classic regioselectivity problem in pyrimidine chemistry.

  • Direct SNAr Route (Flawed): Reacting 2,4-dichloropyrimidine with isopropylamine typically yields the wrong isomer, N-isopropyl-2-chloropyrimidin-4-amine . This occurs because the C4 position is significantly more electrophilic than the C2 position due to the para-like resonance effect of the ring nitrogens.

  • The Solution (Reductive Amination): To secure the amino group at the C2 position while retaining the chlorine at C4, the most robust strategy is to start with 2-amino-4-chloropyrimidine and perform a reductive alkylation using acetone. This avoids the regioselectivity battle entirely by utilizing a starting material where the nitrogen is already installed at the correct position.

Part 2: Detailed Synthesis Protocol

Methodology: Reductive Amination of 2-Amino-4-chloropyrimidine

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without affecting the aromatic chloride or the pyrimidine ring itself.

Reaction Scheme: 2-Amino-4-chloropyrimidine + Acetone + NaBH(OAc)3 → (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Reagents & Equipment:

  • Starting Material: 2-Amino-4-chloropyrimidine (Commercial or synthesized from 2-amino-4-hydroxypyrimidine via POCl3).

  • Carbonyl Source: Acetone (Reagent grade, dry).

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst: Acetic Acid (AcOH).

  • Atmosphere: Nitrogen or Argon.[1]

Step-by-Step Protocol:

  • Imine Formation (In Situ):

    • Charge a dry reaction vessel (equipped with a magnetic stir bar) with 2-amino-4-chloropyrimidine (1.0 equiv).

    • Add 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

    • Add Acetone (3.0 – 5.0 equiv). The excess drives the equilibrium.

    • Add Acetic Acid (1.0 – 2.0 equiv) to catalyze the formation of the imine/iminium species.

    • Note: Stir at room temperature (20–25 °C) for 30–60 minutes. In some cases, adding molecular sieves (4Å) helps sequester water and drive imine formation.

  • Reductive Step:

    • Cool the mixture slightly to 0 °C (optional, but recommended to control exotherm).

    • Add Sodium triacetoxyborohydride (1.5 – 2.0 equiv) portion-wise over 10 minutes.

    • Critical Control Point: Do not use NaBH4 in methanol if possible, as it can lead to over-reduction or dechlorination side products. STAB is preferred for its chemoselectivity.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Monitor via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). Look for the disappearance of the starting amine (m/z ~129) and appearance of the product (m/z ~171).

  • Work-up & Purification:

    • Quench: Carefully add saturated aqueous NaHCO3 solution to neutralize the acid and quench excess hydride. Stir until gas evolution ceases.

    • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

    • Wash: Combine organic layers and wash with brine.

    • Dry: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purification: The crude oil often requires flash column chromatography.

      • Stationary Phase: Silica Gel.

      • Mobile Phase: Gradient 0% → 30% Ethyl Acetate in Hexanes.

Data Summary Table:

ParameterSpecificationNotes
Stoichiometry 1.0 : 5.0 : 1.5Amine : Acetone : STAB
Temperature 20–25 °CMild conditions prevent dechlorination
Time 12–24 HoursReaction rate limited by imine formation
Yield (Typical) 65% – 85%Dependent on dryness of solvents
Appearance White to off-white solidMelting point approx. 135–138 °C

Part 3: Visualization & Logic

Diagram 1: Mechanistic Pathway & Regioselectivity Logic This diagram illustrates why the reductive amination route is selected over the direct substitution route.

SynthesisLogic SM_Dichloro 2,4-Dichloropyrimidine Route_SnAr Direct SnAr (Isopropylamine) SM_Dichloro->Route_SnAr C4 is more electrophilic SM_Amino 2-Amino-4-chloropyrimidine Route_RedAm Reductive Amination (Acetone + STAB) SM_Amino->Route_RedAm N is already at C2 Prod_Wrong Major Product: 2-Chloro-4-(isopropylamino)pyrimidine (WRONG ISOMER) Route_SnAr->Prod_Wrong Favored Path Prod_Target Target Product: 4-Chloro-2-(isopropylamino)pyrimidine (CORRECT ISOMER) Route_RedAm->Prod_Target Selective Alkylation

Caption: Comparative analysis showing the regiochemical pitfall of direct SnAr (Red path) versus the specificity of the Reductive Amination strategy (Green/Blue path).

Diagram 2: Experimental Workflow Detailed unit operations for the laboratory execution.

Workflow Step1 Step 1: Solubilization Dissolve 2-Amino-4-Cl-pyrimidine in DCE + Acetone + AcOH Step2 Step 2: Imine Equilibrium Stir 1h @ RT (Optional: Add Mol. Sieves) Step1->Step2 Step3 Step 3: Reduction Cool to 0°C Add NaBH(OAc)3 portion-wise Step2->Step3 Step4 Step 4: Reaction Warm to RT Stir 12-24h Step3->Step4 Step5 Step 5: Quench & Workup Sat. NaHCO3 quench DCM Extraction Step4->Step5 Step6 Step 6: Purification Flash Chromatography (Hex/EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Part 4: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.[2] (Context on Pyrimidine reactivity and electrophilicity at C4 vs C2).

  • BenchChem. (2025). "Structure and Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine." (General reference for chloropyrimidine handling and properties).

  • PubChem. "Compound Summary: 4-Chloro-N-isopropylpyrimidin-2-amine (CAS 71406-60-5)."

Sources

Method

Application Note: Comprehensive Analytical Characterization of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Abstract This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS No. Not Available, Molecular Formula: C₇H₁₀...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS No. Not Available, Molecular Formula: C₇H₁₀ClN₃, Molecular Weight: 171.63 g/mol ).[1][2][3] As a critical intermediate in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and impurity profile is paramount.[4] This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven protocols and the scientific rationale behind the methodological choices for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction: The Analytical Imperative

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. Its structure, featuring a reactive chlorine atom, an isopropylamine substituent, and a pyrimidine core, makes it a valuable precursor for synthesizing a wide range of biologically active compounds.[1][3] The quality of this starting material directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not merely a quality control measure but a foundational component of the drug development process.

This application note details an integrated analytical workflow designed to provide unambiguous structural elucidation and quantifiable purity assessment. Each protocol is presented as a self-validating system, where the combination of orthogonal techniques provides a comprehensive and trustworthy characterization of the molecule.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are indispensable for separating the target compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Reverse-phase HPLC is the premier technique for assessing the purity of moderately polar organic molecules like (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. The C18 stationary phase provides excellent hydrophobic interaction with the pyrimidine ring and isopropyl group, while a polar mobile phase allows for efficient elution and separation from potential impurities.[5] The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is critical for ensuring sharp, symmetrical peak shapes by protonating the basic nitrogen atoms on the pyrimidine ring, thereby preventing tailing.[6] UV detection is highly suitable due to the strong absorbance of the pyrimidine chromophore.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.[7] Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions provide a robust starting point for method development.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm

Data Interpretation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurity profiling, crucial for regulatory submissions, involves identifying and quantifying any peaks exceeding the reporting threshold (typically >0.1%).[5]

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2 d3 Identify Impurities d1->d3

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. For compounds with moderate volatility and thermal stability, it is a powerful orthogonal technique to HPLC. Given the amine functionality, derivatization (e.g., silylation) may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often feasible.[8][9] The use of a non-polar column like an HP-5MS is standard for a broad range of analytes.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Methanol to a concentration of 1 mg/mL.

  • GC-MS Conditions:

ParameterRecommended Setting
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min[9]
Injector Temperature 250 °C
Oven Program Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[9]
MS Transfer Line 280 °C[9]
Ion Source Temp. 230 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400)

Data Interpretation: The identity of the main peak is confirmed by matching its retention time and its mass spectrum. The molecular ion (M⁺) should be observed at m/z 171, accompanied by an M+2 peak at m/z 173 with approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom. The fragmentation pattern provides further structural confirmation.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Interpretation p1 Dissolve in Volatile Solvent a1 Inject into GC p1->a1 a2 Separate by Volatility a1->a2 a3 Ionize (EI) & Detect (MS) a2->a3 d1 Analyze Retention Time a3->d1 d2 Analyze Mass Spectrum a3->d2 d3 Confirm Structure d1->d3 d2->d3

Caption: GC-MS workflow for identity confirmation.

Spectroscopic Analysis: Unambiguous Structure Elucidation

Spectroscopic techniques provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[10] The combination of chemical shifts, integration, and coupling patterns allows for a complete assignment of the structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) for full assignment.

Expected Spectral Data:

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~ 1.2 (d, 6H)Isopropyl -CH₃~ 22
~ 4.2 (septet, 1H)Isopropyl -CH~ 45
~ 5.5 (br s, 1H)-NH~ 105
~ 6.5 (d, 1H)Pyrimidine H-5~ 158
~ 8.1 (d, 1H)Pyrimidine H-6~ 160
~ 162

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The amine proton (-NH) may be broad and its chemical shift is highly variable.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.[12] By measuring the absorption of infrared radiation, we can identify specific bond vibrations within the molecule. The use of an Attenuated Total Reflectance (ATR) accessory simplifies sample handling, requiring only a small amount of solid material.

Experimental Protocol: ATR-FTIR

  • Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation: Place a small quantity of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchSecondary Amine (-NH)[13][14]
2850 - 2970C-H StretchIsopropyl group (aliphatic)[13]
~ 1620N-H BendAmine (-NH)
1550 - 1600C=N, C=C StretchPyrimidine ring
1200 - 1350C-N StretchAmine, Pyrimidine ring[13]
700 - 800C-Cl StretchChloro-substituent

Integrated Analytical Strategy

A single analytical technique is insufficient for the complete and reliable characterization of a pharmaceutical intermediate. The true power of this guide lies in the integration of orthogonal methods.

Workflow Visualization: Integrated Characterization

Integrated_Workflow cluster_techniques Orthogonal Analytical Techniques cluster_results Consolidated Data start Sample of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine HPLC HPLC-UV (Purity & Impurities) start->HPLC GCMS GC-MS (Identity & Volatiles) start->GCMS NMR NMR (Structure Elucidation) start->NMR FTIR FTIR (Functional Groups) start->FTIR res_purity Purity > 99% HPLC->res_purity res_identity MW = 171.63 Cl Isotope Pattern Confirmed GCMS->res_identity res_structure ¹H & ¹³C Spectra Match Structure NMR->res_structure res_functional N-H, C-Cl, Ring Confirmed FTIR->res_functional final Certificate of Analysis (CoA) Fully Characterized Material res_purity->final res_identity->final res_structure->final res_functional->final

Caption: Integrated workflow for comprehensive characterization.

This integrated approach ensures trustworthiness. HPLC provides quantitative purity data, while GC-MS offers orthogonal separation and mass confirmation. Concurrently, NMR provides the definitive structural proof, and FTIR quickly verifies the presence of all expected functional moieties. Together, these results form a complete, self-validating dataset that constitutes a robust Certificate of Analysis (CoA) for the material.

References

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • Characterization and identification of elemental sulphur, iron pyrite, mineral gypsum, Phospho gypsum and marine gypsum by using ATR-FTIR. The Pharma Innovation. Available from: [Link]

  • Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Asian Journal of Chemistry. Available from: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • FTIR spectrum for Pyridine. ResearchGate. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • 2-Chloro-N-isopropyl-4-pyrimidinamine. PubChem. Available from: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]

  • 2-Chloropyrimidin-4-amine. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES. JETIR. Available from: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available from: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available from: [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry. Available from: [Link]

  • The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available from: [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. Available from: [Link]

Sources

Application

Application Note: High-Throughput Screening &amp; Fragment-Based Interrogation of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Scaffolds

Executive Summary (4-Chloro-pyrimidin-2-yl)-isopropyl-amine represents a "privileged scaffold" in modern drug discovery. While rarely a final drug candidate in its native form, this chloropyrimidine intermediate is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine represents a "privileged scaffold" in modern drug discovery. While rarely a final drug candidate in its native form, this chloropyrimidine intermediate is a critical linchpin in Fragment-Based Drug Discovery (FBDD) and Targeted Library Synthesis . Its structural geometry mimics the adenine ring of ATP, making it an ideal starting point for developing Type I and Type II kinase inhibitors (e.g., ALK, EGFR, and CDK antagonists).

This Application Note provides a comprehensive technical guide for researchers utilizing this scaffold. We move beyond simple descriptions to detail the causality of experimental design , focusing on two primary workflows:

  • Fragment Screening: Direct biophysical interrogation of the core scaffold against therapeutic targets.

  • Library HTS: High-throughput biochemical screening of libraries derived from the 4-chloro reactive handle.

Part 1: The Scientific Rationale (Expertise & Logic)

The "Privileged" Nature of the Scaffold

The 2-amino-4-chloropyrimidine core is not merely a reagent; it is a validated pharmacophore. The 2-amino group functions as a hydrogen bond donor/acceptor pair often anchoring the molecule to the "hinge region" of kinase ATP-binding pockets. The 4-chloro position is highly reactive toward nucleophilic aromatic substitution (


), allowing for the rapid generation of diverse libraries (SAR expansion) without altering the hinge-binding motif.
Mechanism of Action in HTS

In high-throughput assays, derivatives of this molecule typically function as ATP-competitive inhibitors .

  • Binding Mode: The isopropyl-amine tail often occupies the hydrophobic pocket (Gatekeeper region), while the pyrimidine ring stacks with aromatic residues (e.g., Phenylalanine) in the active site.

  • Covalent Potential: While the 4-chloro group is generally displaced during synthesis, residual chloropyrimidines can occasionally act as covalent modifiers of non-catalytic cysteines, a mechanism increasingly exploited in covalent inhibitor design (e.g., MSK1 inhibitors).

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the decision matrix for screening this scaffold, distinguishing between direct fragment screening and library generation.

G Start Start: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Decision Experimental Goal? Start->Decision Path_Frag Fragment Screening (Low Affinity / High Ligand Efficiency) Decision->Path_Frag Identify Binding Mode Path_Lib Library Generation (High Affinity Optimization) Decision->Path_Lib Develop Lead Compounds Exp_SPR Protocol A: Surface Plasmon Resonance (SPR) Direct Binding Check Path_Frag->Exp_SPR Exp_Synth Synthesis: SnAr Derivatization (Displacement of 4-Cl) Path_Lib->Exp_Synth Validation Cellular Validation (IC50 / Target Engagement) Exp_SPR->Validation Hit Expansion Exp_HTS Protocol B: TR-FRET Kinase Assay (Library Screening) Exp_Synth->Exp_HTS Exp_HTS->Validation Hit Selection

Caption: Workflow distinguishing direct fragment interrogation versus library expansion strategies for chloropyrimidine scaffolds.

Protocol A: Biophysical Fragment Screening (SPR)

Use Case: Determining if the core scaffold binds to a new protein target (e.g., a novel kinase or bromodomain).

Rationale: As a fragment (MW ~171 Da), the molecule likely has low affinity (


 in 

to

range). Traditional enzymatic assays may yield false negatives due to low potency. Surface Plasmon Resonance (SPR) is required to detect these weak, transient interactions.

Materials:

  • Ligand: Biotinylated Target Protein (e.g., ALK Kinase Domain).

  • Analyte: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (dissolved in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the biotinylated protein onto a Streptavidin (SA) sensor chip to a density of ~2000-3000 RU. Critical: High density is needed for fragment screening to maximize signal-to-noise ratio.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is non-negotiable for small molecule screening.

  • Dose Response: Inject the chloropyrimidine analyte at concentrations ranging from 10

    
     to 1 
    
    
    
    (2-fold dilution series).
    • Flow Rate: High flow (30-50

      
      /min) to minimize mass transport limitations.
      
    • Contact Time: 30-60 seconds (rapid association expected).

    • Dissociation Time: 60 seconds (rapid dissociation expected).

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Do not expect 1:1 kinetic fits due to the fast on/off rates. Look for "square wave" binding profiles.

Success Criteria:

  • Clear dose-dependent response.

  • No super-stoichiometric binding (which indicates aggregation).

  • Ligand Efficiency (LE) > 0.3.

Protocol B: TR-FRET Kinase HTS (Library Screening)

Use Case: Screening a library of 500+ compounds synthesized by reacting the 4-chloro group with diverse amines.

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays for its high Z' factor, resistance to compound fluorescence interference, and suitability for 1536-well miniaturization.

Assay Principle: The assay measures the competition between the library compound (derived from the pyrimidine scaffold) and a fluorescent tracer (AlexaFluor-labeled ATP-competitive probe) for the kinase ATP-binding site.

  • Tracer Bound: High FRET signal (Europium antibody

    
     AlexaFluor tracer).
    
  • Inhibitor Bound: Low FRET signal (Tracer displaced).

Materials:

  • Kinase: Recombinant EGFR or ALK (nM concentration).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Antibody: Eu-labeled anti-His or anti-GST (matching the kinase tag).

  • Library: 4-substituted-2-amino-pyrimidines (10 mM in DMSO).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 10 nL of library compounds into a 1536-well white, low-volume plate using an acoustic dispenser (e.g., Echo 550). Final assay concentration: 1-10

    
    .
    
  • Enzyme Addition: Add 3

    
     of Kinase/Antibody master mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
    • Incubation: 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibrium.

  • Tracer Addition: Add 3

    
     of Tracer solution (
    
    
    
    Kd of the tracer for the specific kinase).
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate TR-FRET Ratio =

    
    .
    

Data Presentation Template:

ParameterControl (DMSO)Positive Control (Staurosporine)Test Compound (Hit)
TR-FRET Ratio 8500 (Max Signal)450 (Min Signal)600
% Inhibition 0%100%96%
Z' Factor > 0.7N/AN/A

Part 3: Pathway Context & Signaling (Visualization)

Understanding where these inhibitors act is crucial for downstream cellular validation. Pyrimidine-based inhibitors typically target the Receptor Tyrosine Kinase (RTK) pathway.

Pathway Ligand Growth Factor (EGF / ALK-Ligand) RTK RTK (EGFR / ALK) *Target of Pyrimidine Scaffold* Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation Inhibitor Chloropyrimidine Derivative (Inhibitor) Inhibitor->RTK ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Caption: Signal transduction pathway for EGFR/ALK kinases. The pyrimidine scaffold acts at the RTK node, blocking downstream RAS/RAF/MEK signaling.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of prompt), every assay must have built-in fail-safes.

  • The "Hook Effect" in SPR:

    • Symptom:[1][2][3] Signal decreases as analyte concentration increases.

    • Cause: Aggregation of the chloropyrimidine scaffold at high concentrations (>500

      
      ).
      
    • Fix: Check solubility limits; include 0.05% P20 detergent; analyze data only below solubility limit.

  • Fluorescence Interference in TR-FRET:

    • Symptom:[1][2][3][4] Abnormally high counts in the donor channel (615 nm) for specific library wells.

    • Cause: The synthesized pyrimidine derivative is autofluorescent (common with extended conjugation).

    • Fix: Utilize the ratiometric nature of TR-FRET. If Donor emission > 20% of control, flag the compound as a "False Positive/Interference."

  • Reactivity Check (Synthesis Quality):

    • Issue: The 4-chloro group is reactive.[5] If library synthesis is incomplete, you may be screening the unreacted parent scaffold rather than the derivative.

    • Validation: LC-MS QC of the library is mandatory. The parent mass (171.63 Da) should be absent.

References

  • Vertex Pharmaceuticals & NIH. (2013). Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors.[6] PubMed. Link

  • MDPI. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. PubMed Central. Link

  • European Journal of Medicinal Chemistry. (2017). Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.[4] PubMed. Link

  • American Chemical Society (ACS). (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry.[4][7][8][9] Link

  • Ningbo Inno Pharmchem. (2023). Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Reactivity and Synthesis.Link

Sources

Method

Strategic Utilization of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine in Drug Discovery

Introduction: The Scaffold as a Linchpin (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also known as N-isopropyl-4-chloropyrimidin-2-amine) is a high-value pharmacophore intermediate used extensively in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold as a Linchpin

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also known as N-isopropyl-4-chloropyrimidin-2-amine) is a high-value pharmacophore intermediate used extensively in the synthesis of kinase inhibitors, particularly those targeting CDK (Cyclin-Dependent Kinases) , ALK , and FAK .[1]

Its structural utility lies in its bifunctional nature:

  • The C4-Chloro "Warhead": An electrophilic handle primed for Palladium-catalyzed cross-couplings (

    
    , Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heteroaryl cores.[1]
    
  • The C2-Isopropylamine "Tail": Provides critical hydrophobic bulk and hydrogen-bonding capability (via the NH) that often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) of the ATP-binding site.[1]

Technical Note on Nomenclature & CAS

Critical Distinction: Researchers must distinguish between two isomers often confused in database searches:

  • Target Molecule: N-isopropyl-4-chloropyrimidin-2-amine (Isopropyl on the amine nitrogen).[1] This is the focus of this guide.

  • Isomeric Imposter: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7).[1][2] Here, the isopropyl group is attached directly to the carbon ring (C6).[3] Ensure structural verification via NMR before use.

The Regioselectivity Challenge

Synthesizing the specific 2-amino-4-chloro isomer from the common precursor 2,4-dichloropyrimidine presents a classic regioselectivity problem.

  • The Problem: Nucleophilic attack by an amine on 2,4-dichloropyrimidine is governed by the activation of the ring nitrogens. The C4 position is significantly more electrophilic due to the para-like resonance effect of the N1 nitrogen.

  • The Result: Direct reaction with isopropylamine yields predominantly the 4-isopropylamino-2-chloropyrimidine (the "wrong" isomer) in a ratio often exceeding 10:1.[1]

Visualization: The Regioselectivity Fork

The following diagram illustrates the divergent pathways and the strategy to secure the correct isomer.

Regioselectivity Start 2,4-Dichloropyrimidine Reagent + Isopropylamine Start->Reagent Wrong Major Product (C4-Sub) 4-(isopropylamino)-2-chloropyrimidine (Undesired Isomer) Reagent->Wrong Kinetic Control (Fast attack at C4) Right Minor Product (C2-Sub) 2-(isopropylamino)-4-chloropyrimidine (Target Scaffold) Reagent->Right Thermodynamic/Minor (Slow attack at C2) AltRoute Alternative Route: Reductive Amination AltRoute->Right High Fidelity Synthesis Precursor 2-Amino-4-chloropyrimidine Precursor->AltRoute + Acetone / NaBH3CN

Caption: Figure 1. Regioselectivity landscape of 2,4-dichloropyrimidine substitution versus the reductive amination bypass.

Experimental Protocols

To circumvent the regioselectivity issue, we recommend Method A (Reductive Amination) for small-to-medium scale discovery chemistry due to its high fidelity.[1] Method B (Guanidine Cyclization) is preferred for large-scale process chemistry.[1]

Method A: Reductive Amination (Recommended for Discovery)

Principle: Start with commercially available 2-amino-4-chloropyrimidine (where the positions are already established) and alkylate the exocyclic amine.[1]

Reagents:

  • 2-Amino-4-chloropyrimidine (1.0 eq)[1]

  • Acetone (excess, acts as solvent/reagent) or 5.0 eq if using co-solvent[3]

  • Sodium Cyanoborohydride (

    
    ) (2.0 eq)[3]
    
  • Acetic Acid (catalytic)[3]

  • Methanol (solvent)[3][4]

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (10 mmol) in Methanol (20 mL). Add Acetone (5 mL) and Acetic Acid (0.5 mL). Stir at reflux or 50°C for 2-4 hours to form the imine intermediate (monitor by LCMS).

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (20 mmol) in portions. Caution: Generates HCN gas; perform in a well-ventilated fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench with saturated

    
     solution. Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[3]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
    
    • Yield Expectation: 65-80%[1]

    • Advantage:[3][5][6] Zero risk of C4/C2 isomer scrambling.

Method B: The "Guanidine" De Novo Route (Process Scale)

Principle: Construct the pyrimidine ring with the amine already in place.

Reagents:

  • Isopropylguanidine hydrochloride

  • Ethyl 3-ethoxyacrylate (or related 3-carbon dielectrophile)[1]

  • Sodium Ethoxide (

    
    )[3]
    
  • Phosphorus Oxychloride (

    
    )[3][7]
    

Protocol:

  • Cyclization: React Isopropylguanidine with Ethyl 3-ethoxyacrylate in Ethanol with

    
     base at reflux. This yields 2-(isopropylamino)-4-hydroxypyrimidine .[1]
    
  • Chlorination: Isolate the dried hydroxypyrimidine. Suspend in neat

    
     (excess). Heat to reflux (100°C) for 2 hours.
    
  • Workup: Pour the cooled reaction mixture onto crushed ice (Exothermic!). Neutralize with Ammonium Hydroxide. Extract the precipitate/oil.

    • Advantage:[3][5][6][8] Scalable to kilograms; unambiguous structure.

Downstream Application: Coupling Strategies

Once the intermediate (4-Chloro-pyrimidin-2-yl)-isopropyl-amine is in hand, it serves as the electrophile in cross-coupling reactions.[1]

Protocol: Suzuki-Miyaura Coupling (C4-Arylation)

This reaction installs the "Head" group of the kinase inhibitor.[1]

Reaction Scheme:



Step-by-Step:

  • Charge: In a microwave vial or sealed tube, combine:

    • (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (1.0 eq)[1]

    • Aryl Boronic Acid/Ester (1.2 eq)[3]

    • 
       (0.05 eq)[3]
      
    • 
       (2.0 eq)[3]
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

  • Heat: Heat to 90-100°C for 2-12 hours (or 120°C for 30 min in microwave).

  • Analysis: The C4-Cl is highly reactive; conversion is usually rapid.[1][9]

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or silica chromatography.

Data Summary: Coupling Efficiency
Coupling Partner (Ar-B(OH)2)Catalyst SystemSolventYield (%)Notes
Phenylboronic acid

DME/H2O85-92%Standard benchmark
Indazole-5-boronic acid

Dioxane/H2O78-85%Common kinase motif
Pyridine-3-boronic acid XPhos Pd G2BuOH/H2O70-75%Requires electron-rich ligand

Safety & Handling

  • Chloropyrimidines: Potent skin sensitizers and irritants. Handle with double gloves.

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases lethal HCN gas. Always quench reaction mixtures with basic solution (bicarbonate or hydroxide) before disposal to neutralize cyanide.[3]

  • POCl3: Reacts violently with water. Quench slowly onto ice.

References

  • Regioselectivity of 2,4-Dichloropyrimidine

    • Title: "Regioselective substitution of 2,4-dichloropyrimidine with amines."[1][10][11]

    • Source:Journal of Heterocyclic Chemistry, 2015.[3]

    • Context: Explains the electronic bias favoring C4 substitution.
  • Reductive Amination Methodology

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride."[12][13]

    • Source:J. Am. Chem. Soc., 1971, 93, 2897.[3][13]

    • URL:[Link][3]

  • Application in Kinase Inhibitors (Ribociclib/CDK4/6)

    • Title: "Discovery of Ribociclib (LEE011): A Highly Specific CDK4/6 Inhibitor."[3]

    • Source:J. Med. Chem., 2016.[3]

    • Context: Demonstrates the utility of the 2-aminopyrimidine scaffold in drug design.
  • Synthesis of 2-amino-4-chloropyrimidine derivatives

    • Title: "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives."[1]

    • Source:PubMed Central, 2022.[3]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Welcome to the technical support center for the synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Profile & Regioselectivity Issues

Question: My reaction of 2,4-dichloropyrimidine with isopropylamine is producing a significant amount of the undesired regioisomer, (2-Chloro-pyrimidin-4-yl)-isopropyl-amine. How can I improve the selectivity for the desired C2 substitution product?

Answer: This is a classic challenge in the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines. The reactivity of the chlorine atoms at the C2 and C4 positions is different, and generally, substitution at the C4 position is favored.[1][2]

Underlying Mechanism: The preferential substitution at C4 can be attributed to frontier molecular orbital theory, where the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[2] This makes the C4 position more electrophilic and susceptible to nucleophilic attack. Additionally, the intermediate formed upon attack at C4 (a para-quinoid like Meisenheimer complex) is often more stable than the ortho-quinoid like intermediate from C2 attack.[3]

Troubleshooting Strategies:

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the regioselectivity. For instance, using a non-polar solvent and a sterically hindered base might favor the less reactive C2 position. Some studies have shown that using lithium hexamethyldisilazide (LiHMDS) as a base in THF can improve the C4 to C2 ratio.[3]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Running the reaction at 0°C or even lower may slow down the faster C4 substitution to a greater extent than the C2 substitution, thus improving the product ratio.

  • Catalysis: While less common for simple aminations, palladium-catalyzed reactions have been shown to influence regioselectivity in similar systems.[3] However, for this specific transformation, careful control of reaction conditions is the more conventional approach.

Visualizing the Reaction Pathway:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Meisenheimer Complex (C4 attack) Meisenheimer Complex (C4 attack) 2,4-Dichloropyrimidine->Meisenheimer Complex (C4 attack) Isopropylamine (Favored Pathway) Meisenheimer Complex (C2 attack) Meisenheimer Complex (C2 attack) 2,4-Dichloropyrimidine->Meisenheimer Complex (C2 attack) Isopropylamine (Disfavored Pathway) (2-Chloro-pyrimidin-4-yl)-isopropyl-amine (2-Chloro-pyrimidin-4-yl)-isopropyl-amine Meisenheimer Complex (C4 attack)->(2-Chloro-pyrimidin-4-yl)-isopropyl-amine Elimination of Cl- (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Meisenheimer Complex (C2 attack)->(4-Chloro-pyrimidin-2-yl)-isopropyl-amine Elimination of Cl-

Caption: Favored vs. Disfavored SNAr Pathways.

Question: I am observing a significant amount of a di-substituted impurity, (2,4-bis(isopropylamino)pyrimidine), in my final product. What causes this and how can I prevent it?

Answer: The formation of the di-substituted product is a common side reaction, especially if the reaction conditions are not carefully controlled.

Causality:

  • Stoichiometry: Using an excess of isopropylamine will drive the reaction towards di-substitution. The mono-substituted product is still activated towards a second nucleophilic substitution, albeit at a slower rate than the starting material.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures provide the necessary energy for the second substitution to occur to a significant extent.

Prevention Protocol:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of 2,4-dichloropyrimidine relative to isopropylamine. This ensures the amine is the limiting reagent.

  • Monitor the Reaction: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting 2,4-dichloropyrimidine is consumed to your target level.

  • Temperature Management: Maintain the lowest practical temperature that allows for a reasonable reaction rate.

Data-Driven Optimization:

ParameterCondition A (High Di-substitution)Condition B (Optimized)
Isopropylamine (eq.)2.01.05
Temperature80 °C25 °C
Reaction Time24 hours6 hours (monitored)
Yield of Desired Product ~60% >85%
Di-substituted Impurity ~30% <5%
Reaction Work-up and Product Stability

Question: During the aqueous work-up, I am experiencing significant product loss and the formation of a new, more polar impurity. What is happening?

Answer: The likely culprit is the hydrolysis of the chloro-substituent on the pyrimidine ring, leading to the formation of the corresponding pyrimidinone. Chloropyrimidines are susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[4][5][6][7]

Mechanism of Hydrolysis:

G Product (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Hydrolysis_Product 2-Isopropylamino-pyrimidin-4-ol Product->Hydrolysis_Product H2O / H+ or OH- (Work-up Conditions)

Caption: Hydrolysis side reaction during work-up.

Troubleshooting the Work-up:

  • Minimize Contact with Water: Perform the aqueous wash steps quickly and at low temperatures (e.g., using ice-cold water or brine).

  • Control pH: If a basic wash is necessary (e.g., to remove HCl), use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide. Ensure the aqueous layer is not strongly acidic for prolonged periods.

  • Solvent Choice for Extraction: Use a water-immiscible organic solvent that allows for rapid phase separation, such as ethyl acetate or dichloromethane.

Dimerization and Other Side Reactions

Question: I've isolated an impurity with a mass approximately double that of my product. What could this be?

Answer: This is likely a dimer formed through an intermolecular reaction between two molecules of your product or an intermediate. While less common than the issues above, dimerization can occur under certain conditions, particularly at high concentrations and temperatures.

Potential Dimerization Pathway: The amino group of one molecule can act as a nucleophile and displace the chlorine atom on another molecule, leading to a dimeric structure. This is more likely to happen if a strong, non-nucleophilic base is not used effectively to neutralize the HCl generated during the primary reaction.

Mitigation Strategies:

  • Use of a Sacrificial Base: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in stoichiometric amounts to scavenge the HCl produced during the reaction.[8][9] This prevents the protonation of the isopropylamine and minimizes side reactions where the product acts as a nucleophile.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.

Experimental Protocols

Optimized Synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Materials:

  • 2,4-Dichloropyrimidine

  • Isopropylamine

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq.).

  • Slowly add isopropylamine (1.05 eq.) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction with the addition of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (4-Chloro-pyrimidin-2-yl)-isopropyl-amine.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms, 4th ed.; Springer: Berlin, 2009.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Kogon, I. C.; Minin, R.; Overberger, C. G. 2-CHLOROPYRIMIDINE. Org. Synth.1955, 35, 34.
  • Sangshetti, J. N.; Nagawade, R. R.; Shinde, D. B. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS One2022, 17(10), e0275983.
  • Stanton, M. G.; Gnew, J. P.; Jones, G. D.; et al. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Org. Process Res. Dev.2006, 10(5), 921–926.
  • Deng, H.; Hart, M. E. Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem.2015, 80(15), 7791–7798.
  • Che, C.; Njolito, E.; Lautens, M. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett2022, 33(01), 1-6.
  • Lan, R.; He, Y.; Lee, C.-S. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Org. Lett.2006, 8(21), 4787–4790.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). [Link]

Sources

Optimization

Troubleshooting low reactivity of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Technical Support Center: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Welcome to the technical support center for (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS No. 71406-60-5).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Welcome to the technical support center for (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS No. 71406-60-5). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot experiments involving this versatile synthetic building block. Here, we address common challenges related to its reactivity in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Foundational Chemistry & Reactivity FAQs

This section addresses fundamental questions about the inherent chemical properties of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine that are critical for troubleshooting.

Q1: My reaction is sluggish. What makes the chlorine on this compound reactive in the first place?

The reactivity of the chlorine atom at the C4 position is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, which polarize the C4-Cl bond and stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[1][2] This stabilization is key to the facility of the substitution reaction.

Generally, the C4 position on a pyrimidine ring is more susceptible to nucleophilic attack than the C2 position.[1][3] This enhanced reactivity is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer complex through resonance, compared to the ortho-nitrogens' influence on the C2 position.[1][4]

cluster_start Initial State cluster_intermediate S-N-Ar Mechanism cluster_end Final Product Start (4-Chloro-pyrimidin-2-yl) -isopropyl-amine Attack Nucleophilic Attack at C4 Position Start->Attack Reaction with Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Attack Meisenheimer Formation of Meisenheimer Complex (Stabilized by N1) Attack->Meisenheimer Resonance Stabilization Elimination Chloride Elimination Meisenheimer->Elimination Rate-determining step is often complex formation Product Substituted Product Elimination->Product Restoration of Aromaticity

Caption: SNAr reaction pathway for (4-Chloro-pyrimidin-2-yl)-isopropyl-amine.

Q2: I'm observing decomposition of my starting material. How stable is this compound?

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine is a relatively stable solid. However, like many chloropyrimidines, it is susceptible to hydrolysis, especially under harsh acidic or basic conditions and at elevated temperatures.[5][6] The presence of water in your reaction can lead to the formation of the corresponding pyrimidin-4-ol, which is often observed as an undesired, polar byproduct.

Key Stability Considerations:

  • Moisture: Always use anhydrous solvents and reagents, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize hydrolysis.

  • pH: Strong acids can protonate the ring nitrogens, potentially increasing susceptibility to hydrolysis.[7] Strong, non-nucleophilic bases are generally preferred for reactions to avoid competitive hydroxide attack.

  • Temperature: Prolonged heating, especially in the presence of protic solvents or reagents, can accelerate decomposition.

Section 2: Troubleshooting Specific Reaction Types

This section provides targeted advice for common synthetic transformations involving (4-Chloro-pyrimidin-2-yl)-isopropyl-amine.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Q3: My SNAr reaction with an amine/alcohol/thiol nucleophile is showing low conversion. What are the first things I should check?

Low conversion in SNAr reactions with this substrate is typically traced back to one of three areas: the nucleophile's reactivity, the reaction conditions, or the quality of the starting material.

Start Low S-N-Ar Conversion Nuc_Issue Issue with Nucleophile? Start->Nuc_Issue Cond_Issue Suboptimal Conditions? Start->Cond_Issue SM_Issue Starting Material Quality? Start->SM_Issue Nuc_Weak Is Nucleophile too weak? (e.g., neutral alcohol, aniline) Nuc_Issue->Nuc_Weak Nuc_Steric Is Nucleophile sterically hindered? Nuc_Issue->Nuc_Steric Base_Issue Base incorrect or too weak? Cond_Issue->Base_Issue Temp_Issue Temperature too low? Cond_Issue->Temp_Issue Solvent_Issue Solvent inappropriate? (e.g., non-polar) Cond_Issue->Solvent_Issue SM_Purity Check purity of chloropyrimidine (NMR, LC-MS) SM_Issue->SM_Purity SM_Decomp Potential hydrolysis to pyrimidinol? SM_Issue->SM_Decomp Sol_Activate Activate Nucleophile: Add base (NaH for ROH, K2CO3 for RSH) Use stronger nucleophile Nuc_Weak->Sol_Activate Sol_Base Use Stronger Base: NaOtBu, K3PO4, DBU Base_Issue->Sol_Base Sol_Temp Increase Temperature: Monitor for decomposition Temp_Issue->Sol_Temp Sol_Solvent Change Solvent: Use polar aprotic (DMF, DMSO, NMP) Solvent_Issue->Sol_Solvent Sol_Purify Purify Starting Material: Recrystallize or chromatograph SM_Purity->Sol_Purify SM_Decomp->Sol_Purify

Caption: General troubleshooting workflow for low SNAr conversion.

Step-by-Step Troubleshooting Protocol:

  • Verify Starting Material: Confirm the purity of your (4-Chloro-pyrimidin-2-yl)-isopropyl-amine via ¹H NMR or LC-MS. Look for signs of the hydrolyzed pyrimidinol byproduct. If impure, purify by recrystallization or column chromatography.

  • Assess Nucleophile & Base: The choice of base is critical. For neutral nucleophiles like alcohols or thiols, a base is required to generate the more potent anionic nucleophile (alkoxide/thiolate). For amine nucleophiles, a non-nucleophilic base is needed to scavenge the HCl generated.

  • Optimize Solvent and Temperature: SNAr reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile) that can solvate the cation but not the nucleophile, thus enhancing its reactivity. If the reaction is slow at room temperature, gradually increase the temperature, monitoring for byproduct formation.

Nucleophile TypeRecommended BaseTypical SolventsTemperature Range (°C)
Primary/Secondary Aliphatic AmineK₂CO₃, Et₃N, DIPEAAcetonitrile, THF, Dioxane25 - 80
Aniline (Electron-rich)K₂CO₃, Cs₂CO₃DMF, Dioxane80 - 120
Aniline (Electron-poor)NaOtBu, K₃PO₄Toluene, Dioxane100 - 150
Alcohol (ROH)NaH, KOtBuTHF, DMF0 - 60
Thiol (RSH)K₂CO₃, Na₂SEthanol, DMF25 - 80
Scenario B: Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)

Q4: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but I'm getting low yield and/or significant dehalogenation. What's going wrong?

Low yields in Suzuki couplings of heteroaryl chlorides are often due to inefficient oxidative addition to the C-Cl bond, which is the rate-determining step.[8] Dehalogenation (protodeborylation of the boronic acid and/or reduction of the chloride) suggests that the catalytic cycle is not proceeding efficiently after the oxidative addition step.

Key Optimization Points for Suzuki Coupling:

  • Catalyst System: Aryl chlorides require more electron-rich and bulky phosphine ligands to promote the difficult oxidative addition step. Standard Pd(PPh₃)₄ may be insufficient. Consider modern catalyst systems.[9][10]

  • Base Selection: The base plays a crucial role. A base that is too strong can promote side reactions, while one that is too weak will not facilitate the transmetalation step effectively. Aqueous K₂CO₃ or K₃PO₄ are common starting points.

  • Solvent: A mixture of a non-polar solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

ParameterRecommendation for (4-Chloro-pyrimidin-2-yl)-isopropyl-amineRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0).
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands facilitate the oxidative addition of the C-Cl bond.[9]
Base K₂CO₃, K₃PO₄, CsFModerately strong bases are effective for transmetalation without causing excessive side reactions.[10]
Solvent System Dioxane/H₂O, Toluene/H₂OPromotes solubility of both organic substrate and inorganic base.

Q5: My Buchwald-Hartwig amination is failing. How is this different from a standard SNAr, and what should I try?

While the SNAr reaction is often feasible with strong amine nucleophiles, the Buchwald-Hartwig amination provides a powerful, milder alternative, especially for less reactive or sterically hindered amines.[11][12][13] Failure here is almost always linked to the catalyst, ligand, or base.[14]

Troubleshooting Buchwald-Hartwig Amination:

  • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3- or G4-type pre-catalysts) are often more efficient and reproducible than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[14]

  • Match the Ligand to the Amine: The choice of phosphine ligand is critical and depends heavily on the amine substrate.[14]

    • Primary Amines: BrettPhos is an excellent starting point.

    • Secondary Amines: RuPhos or DavePhos are often effective.

    • Anilines: XPhos or SPhos are generally reliable choices.

  • Base is Key: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this will likely require a higher reaction temperature.[14]

  • Exclude Oxygen: The active Pd(0) catalyst is sensitive to oxidation. Ensure your reaction vessel is thoroughly purged with an inert gas and that your solvents are properly degassed.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis.
  • Den Hertog, H. J., & Jouwersma, C. (n.d.). The reaction of 4-chloropyridine with some amines.
  • Koyiri, K., et al. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • FAQ. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?
  • Hunds, A. (1996). Process for the preparation of chloropyrimidines.
  • LookChem. (n.d.). Cas 71406-60-5,(4-Chloro-pyrimidin-2-yl)-isopropyl-amine.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis.
  • User "Mike". (2020). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Organic Chemistry Portal.
  • Grote, T., et al. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Figshare.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Svergja, H., et al. (2023).
  • Thompson, L. A., & Ellman, J. A. (1999). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Tetrahedron Letters, 40(49), 8755-8759. PubMed.
  • WuXi AppTec. (2021, December 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • LibreTexts. (2023, September 24). 16.
  • Benchchem. (n.d.).
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. PubMed.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Cross-Coupling

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Pd-Catalyzed C4-Functionalization of 2-Amino-4-Chloropyrimidines Executive Summary: The Substrate Challenge You are attemp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Pd-Catalyzed C4-Functionalization of 2-Amino-4-Chloropyrimidines

Executive Summary: The Substrate Challenge

You are attempting to functionalize the C4-position of a pyrimidine ring that already carries an electron-donating isopropylamine group at C2.

The Chemical Context: Unlike the highly reactive 2,4-dichloropyrimidine, your substrate (4-Chloro-pyrimidin-2-yl)-isopropyl-amine presents a specific electronic challenge:

  • Deactivation: The C2-isopropylamine group donates electron density into the ring (resonance effect), making the C4-chloride bond less electrophilic and harder to undergo oxidative addition compared to the dichloro- precursor.

  • Catalyst Poisoning: The substrate contains three nitrogen atoms. The pyrimidine nitrogens and the secondary amine (NH) are competent ligands that can bind to Palladium, displacing labile phosphines and arresting the catalytic cycle (formation of off-cycle Pd-species).

  • Protodehalogenation: The electron-deficient nature of pyrimidines makes them prone to hydrodechlorination (replacing -Cl with -H) in alcoholic solvents.

This guide provides a self-validating logic for selecting catalysts that overcome these specific barriers.

Catalyst Selection Logic (The "Why" and "How")

To couple this substrate successfully, you must select a catalyst system that is bulky enough to prevent N-coordination but electron-rich enough to force oxidative addition into the deactivated C-Cl bond.

Primary Recommendation: The Dialkylbiaryl Phosphine Class

We recommend Buchwald G3/G4 Precatalysts over traditional Pd(PPh3)4 or Pd(OAc)2/Ligand mixtures. These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation at low temperatures, minimizing the window for catalyst poisoning.

Reaction TypeRecommended LigandPrecatalyst FormBase Selection
Suzuki-Miyaura (C-C Bond)XPhos or RuPhos XPhos Pd G3 / RuPhos Pd G3

or

(Avoid strong alkoxides)
Buchwald-Hartwig (C-N Bond)BrettPhos or RuPhos BrettPhos Pd G3 / RuPhos Pd G3NaOtBu (Standard) or LiHMDS (For difficult cases)
Negishi (C-C Bond)XPhos or SPhos XPhos Pd G3ZnCl2 (Reagent dependent)

Why these ligands?

  • XPhos: Excellent for heteroaryl chlorides; the isopropyl groups provide steric bulk to prevent N-binding.

  • BrettPhos: Specifically designed for amination of primary amines; highly active for deactivated chlorides.

  • RuPhos: The "universal" ligand for secondary amines and hindered substrates; extremely resistant to poisoning.

Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at <40% Conversion

Q: I see product formation, but the reaction stops after 1 hour. Adding more catalyst doesn't help. What is happening?

A: This is classic Catalyst Poisoning . The product (a 2,4-diaminopyrimidine or 4-aryl-2-aminopyrimidine) is often a better ligand for Palladium than your substrate. As product accumulates, it binds to the Pd, shutting down the cycle.

  • Fix 1 (Ligand Switch): Switch to tBuBrettPhos or AdBrettPhos . These are sterically massive ligands that physically prevent the product from coordinating to the Pd center.

  • Fix 2 (Temperature): Lower the temperature. High heat (

    
    ) promotes ligand dissociation. Try running at 
    
    
    
    with a more active catalyst (e.g., Pd G3).
Issue 2: Hydrodechlorination (Cl replaced by H)

Q: My LCMS shows a mass of [M-34], corresponding to the loss of Chlorine and gain of Hydrogen. Why?

A: This is Hydrodechlorination , often caused by


-hydride elimination from an alkoxide base or solvent.
  • Root Cause: Using isopropanol or ethanol as solvent, or using bases like NaOEt.

  • The Fix: Switch to non-protic, non-hydride donor solvents.

    • Recommended: 1,4-Dioxane (anhydrous) or Toluene.

    • Base: Switch to

      
       (tribasic potassium phosphate) or 
      
      
      
      .
Issue 3: C2-Amine Interference

Q: Does the isopropylamine at C2 interfere with the reaction?

A: Yes. The N-H proton of the isopropylamine has a pKa of ~25. If you use a very strong base (like LiHMDS or NaH) and high heat, you may deprotonate this amine, creating a localized negative charge that creates stable, unreactive Pd-chelates.

  • The Fix: If doing Suzuki coupling, stick to weak inorganic bases (

    
    , 
    
    
    
    ). If doing Buchwald coupling, use NaOtBu, which is strong enough to activate the incoming amine but generally tolerates the existing secondary amine.
Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for selecting conditions based on your coupling partner.

CatalystSelection Start Substrate: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine CouplingType Identify Coupling Partner Start->CouplingType Suzuki Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Suzuki Buchwald Amine (Buchwald-Hartwig) CouplingType->Buchwald Suz_Ligand Ligand: XPhos or RuPhos Suzuki->Suz_Ligand Suz_Base Base: K3PO4 (aq) or Cs2CO3 Suz_Ligand->Suz_Base Suz_Solvent Solvent: 1,4-Dioxane/H2O (4:1) Suz_Base->Suz_Solvent Buch_Type Amine Type? Buchwald->Buch_Type Primary Primary Amine Buch_Type->Primary Secondary Secondary Amine Buch_Type->Secondary Brett Ligand: BrettPhos Base: NaOtBu Primary->Brett Ru Ligand: RuPhos Base: NaOtBu or LHMDS Secondary->Ru

Caption: Decision tree for optimizing C4-functionalization based on coupling partner type.

Standard Operating Protocols (SOPs)

These protocols are designed as "starting points" (0.5 mmol scale).

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Attaching aryl/heteroaryl groups.

  • Charge: To a vial equipped with a stir bar, add:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G3 (2.0 - 4.0 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add 1,4-Dioxane (concentration 0.2 M) and degassed water (ratio 4:1 Dioxane:Water).

  • Purge: Sparge with Nitrogen/Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Attaching a second amine to form a diamine.

  • Charge: To a vial (inside glovebox or under Ar flow):

    • Substrate (1.0 equiv)

    • Amine Partner (1.2 equiv)

    • NaOtBu (1.4 equiv)

    • RuPhos Pd G3 (2.0 mol%)

  • Solvent: Add anhydrous t-Amyl Alcohol or Toluene (0.2 M).

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

    • Note: If using volatile amines, ensure the vessel is pressure-rated.

  • Workup: Filter through a pad of Celite/Silica to remove Pd residues. Concentrate.

Critical Data Summary
ParameterStandard ConditionHigh Difficulty Condition
Solvent 1,4-Dioxane, Toluenet-Amyl Alcohol (for high T), CPME
Temperature 80°C100-110°C
Catalyst Loading 1-2 mol%5 mol%
Concentration 0.2 M0.5 - 1.0 M (Increases rate)
Atmosphere Nitrogen (Schlenk)Argon (Glovebox preferred)
References
  • Maiti, D., et al. (2011). "Pd-catalyzed synthesis of 2,4-diaminopyrimidines." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions of Halopyrimidines." Advanced Synthesis & Catalysis.

  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Cross-Coupling Reactions."

Optimization

Technical Guide: Exotherm Management in (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Chemistry

Topic: Managing Exothermic Reactions with (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions with (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 73576-33-7) is a critical scaffold in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) and CDK inhibitors.[1] Its manipulation involves Nucleophilic Aromatic Substitution (


) reactions that are inherently exothermic.

This guide addresses two distinct phases of risk:

  • Synthesis of the scaffold: The highly exothermic and regioselective reaction of 2,4-dichloropyrimidine with isopropylamine.[1]

  • Downstream utilization: The activation energy-dependent displacement of the C4-chloride, where thermal runaways often occur during scale-up heating ramps.[1]

Module 1: Thermodynamics & Mechanism (The "Why")

Q: Why do reactions with this specific pyrimidine scaffold exhibit non-linear heat release?

A: The exothermicity stems from the formation of the Meisenheimer complex and the subsequent restoration of aromaticity, coupled with the neutralization of the generated HCl byproduct.[1]

  • The Deactivation Paradox: The isopropylamine group at the C2 position is electron-donating.[1] This makes the pyrimidine ring less electrophilic compared to the starting 2,4-dichloropyrimidine.[1] Consequently, downstream reactions (displacing the C4-Cl) often require significant thermal activation (heating to 60–100°C) to initiate.[1]

  • The Risk: On a large scale, if the reaction mixture is heated too quickly to the "onset temperature," the accumulated thermal energy + the heat of reaction (

    
    ) can exceed the cooling capacity of the reactor, leading to a thermal runaway.[1]
    
  • HCl Generation: Every mole of product releases one mole of HCl.[2] If a base (e.g., DIPEA,

    
    ) is present, the acid-base neutralization adds a secondary, rapid exotherm.[1]
    
Module 2: Synthesis of the Intermediate (2,4-DCP + Isopropylamine)

Note: If you are purchasing the material, skip to Module 3. If you are synthesizing it, read this section carefully.

Q: I am seeing a mixture of isomers and uncontrolled temperature spikes. What is happening?

A: You are fighting the intrinsic reactivity of 2,4-dichloropyrimidine.[1]

  • Regioselectivity: The C4 position is naturally more reactive.[1] However, you want the amine at C2.[1] Direct reaction often yields the C4-isomer (major) and C2-isomer (minor).

  • Exotherm Control: The reaction with isopropylamine is instantaneous and highly exothermic.

Troubleshooting Table: Synthesis Challenges

IssueRoot CauseCorrective Action
Major Product is C4-Isomer Kinetic control favors C4 substitution.Reverse Addition: Add the amine slowly to the pyrimidine. Temperature: Maintain < 0°C (Cryogenic cooling). Lower temps favor C2 selectivity in some solvent systems, though C4 is still dominant without specific catalysts.[1]
Rapid Temp Spike (>10°C) Addition rate exceeds heat transfer capacity.Dosing Control: Use a peristaltic pump. Limit addition rate to keep

.
Solid Precipitation Amine hydrochloride salt formation.Solvent Choice: Use THF or DCM where the salt precipitates (acting as a heat sink) or water (if using biphasic systems).[1]
Module 3: Downstream Usage (Displacing the C4-Cl)

Context: Reacting (4-Chloro-pyrimidin-2-yl)-isopropyl-amine with a second nucleophile (e.g., piperidine derivative, aniline).

Q: The reaction doesn't start at room temperature, but violently boils when heated.[1] How do I manage this?

A: This is a classic "accumulation" hazard. Because the C2-amine deactivates the ring, the reaction rate at RT is near zero.[1] You heat the reactor to trigger the reaction.[1][3]

  • The Danger: If you add all reagents and then ramp the temperature, the reaction initiates en masse once the activation energy is reached.[1]

  • The Solution: Use a "Hot Start" (Semi-Batch) Protocol .

    • Heat the pyrimidine solution to the target temperature (e.g., 80°C).

    • Slowly dose the second nucleophile (or base) into the hot mixture.

    • This ensures the reaction consumes the reagent as it is added, limiting the maximum potential energy release (Adiabatic Temperature Rise) at any moment.[1]

Q: What solvent is best for heat management?

A: Avoid low-boiling solvents (DCM, ether) for the downstream step.[1]

  • Recommended: n-Butanol, IPA, or DMSO.[1]

  • Reasoning: High heat capacity and boiling points above the required activation temperature (

    
    ).[1] Alcohols can also assist in proton transfer, stabilizing the transition state.[1]
    
Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for safe handling based on the reaction stage.

G Start Start: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Decision Process Stage? Start->Decision Synth Synthesizing the Scaffold (From 2,4-DCP) Decision->Synth Making it Usage Downstream Reaction (Displacing C4-Cl) Decision->Usage Using it Cooling CRITICAL: Cryogenic Cooling (-20°C to 0°C) Synth->Cooling Dosing Slow Addition of Isopropylamine (Control Exotherm) Cooling->Dosing Selectivity Check Regioselectivity (C2 vs C4) Dosing->Selectivity Activation Requires Heat Activation (>60°C) Usage->Activation Risk RISK: Thermal Runaway if heated post-mixing Activation->Risk SafeProto PROTOCOL: Hot Semi-Batch Addition (Dose reagent into hot solvent) Risk->SafeProto Mitigation

Caption: Logic flow for managing thermal risks during synthesis vs. downstream application of the chloropyrimidine scaffold.

Module 5: Standard Operating Procedure (Downstream Coupling)

Objective: Safe displacement of C4-Cl with a secondary amine (e.g., Piperidine derivative).

Reagents:

  • (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (1.0 eq)

  • Nucleophile (1.1 eq)[1]

  • Base: DIPEA (2.0 eq) or

    
     (2.5 eq)[1]
    
  • Solvent: n-Butanol (10 volumes)[1]

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charge 1: Add (4-Chloro-pyrimidin-2-yl)-isopropyl-amine and solvent. Stir to dissolve.

  • Base Addition: Add the base. Note: A mild exotherm may occur here due to solvation.

  • Thermal Ramp: Heat the mixture to 80°C .

  • Controlled Addition (Critical Step):

    • Dissolve the Nucleophile in a minimal amount of solvent.[1]

    • Add the Nucleophile solution dropwise over 30–60 minutes .[1]

    • Monitor: Ensure internal temperature does not spike >5°C above the setpoint.[1]

  • Completion: Once addition is complete, hold at 80–95°C for 2–4 hours until HPLC shows <1% starting material.

  • Quench: Cool to room temperature. Add water slowly (exothermic solvation of salts).

References
  • National Institutes of Health (NIH). Regioselective Control of SNAr Amination of 2,4-Dichloropyrimidines. PubMed Central. Available at: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Solvent Effects. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of Pyrimidine Building Blocks: 2,4-DCP vs. C2-Functionalized Intermediates

[1][2][3][4] Executive Summary In medicinal chemistry—particularly in the synthesis of kinase inhibitors (e.g., CDK, ALK, EGFR antagonists)—the pyrimidine scaffold is ubiquitous. A critical decision point in route design...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

In medicinal chemistry—particularly in the synthesis of kinase inhibitors (e.g., CDK, ALK, EGFR antagonists)—the pyrimidine scaffold is ubiquitous. A critical decision point in route design is the selection of the starting material: 2,4-Dichloropyrimidine (2,4-DCP) versus the pre-functionalized (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (hereafter referred to as Intermediate B ).[1]

This guide objectively compares these two approaches. While 2,4-DCP offers low upfront costs and divergent utility, it suffers from intrinsic regiochemical limitations that favor C4-substitution.[1] Conversely, Intermediate B provides a "regio-locked" scaffold that enables the synthesis of difficult-to-access C2-amine/C4-nucleophile motifs, albeit at a higher material cost.[1] This analysis provides experimental data, mechanistic insights, and protocols to support the "Make vs. Buy" decision.

The Regioselectivity Paradox

To understand the value of Intermediate B , one must first understand the reactivity profile of 2,4-DCP .

The Electronic Bias (C4 vs. C2)

In 2,4-DCP, both chloride positions are electrophilic, but they are not equal.

  • C4 Position: Para-like to N1 and ortho-like to N3.[1] The intermediate Meisenheimer complex formed by nucleophilic attack at C4 is stabilized by resonance involving both nitrogen atoms.

  • C2 Position: Flanked by two nitrogens.[1] While inductively electron-deficient, the steric environment and the nature of the transition state generally disfavor nucleophilic attack here compared to C4 under standard

    
     conditions.
    

The Consequence: Reaction of 2,4-DCP with isopropylamine predominantly yields 4-(isopropylamino)-2-chloropyrimidine (the C4-isomer), typically in ratios exceeding 9:1 over the C2-isomer.[1]

Intermediate B ((4-Chloro-pyrimidin-2-yl)-isopropyl-amine) represents the anti-natural regioisomer relative to the standard


 outcome.[1] Consequently, it is difficult to synthesize directly from 2,4-DCP without significant yield loss or tedious chromatographic separation.
Visualization: Regiochemical Divergence

The following diagram illustrates the kinetic competition and the structural difference between the "Standard" product and the "Target" intermediate.

Regioselectivity DCP 2,4-Dichloropyrimidine (Starting Material) C4_Product 4-(Isopropylamino)-2-chloropyrimidine (MAJOR Product) 'Natural' Regioisomer DCP->C4_Product Standard S_NAr (Kinetic Control, >90%) C2_Product (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Intermediate B) 'Anti-Natural' Regioisomer DCP->C2_Product Minor Pathway (<10% Yield) IsoAmine + Isopropylamine Note Note: Accessing the Green node directly from Blue requires Lewis Acids or alternative synthesis. C2_Product->Note

Figure 1: Reaction pathways of 2,4-DCP with isopropylamine. The red path represents the standard electronic preference (C4), while the green path represents the formation of Intermediate B.

Comparative Performance Analysis

Scenario A: Using 2,4-DCP (The "Standard" Route)
  • Best For: Targets requiring an amine at C4 and a nucleophile (e.g., aryl, ether) at C2.

  • Workflow:

    • React 2,4-DCP with Isopropylamine

      
       Install at C4.
      
    • React intermediate with Nucleophile 2

      
       Install at C2.
      
  • Limitation: If your drug target requires the Isopropylamine at C2 and a different group at C4, this route fails because Step 1 installs the amine at the "wrong" position.

Scenario B: Using Intermediate B (The "Reverse" Route)
  • Best For: Targets requiring an amine at C2 and a nucleophile at C4 (common in CDK4/6 inhibitors).

  • Workflow:

    • Purchase/Synthesize Intermediate B (Amine already at C2, Cl at C4).

    • React with Nucleophile 2 (via

      
       or Suzuki Coupling) 
      
      
      
      Install at C4.
  • Advantage: The C4-Cl in Intermediate B remains reactive enough for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or high-temperature

    
    , allowing for the construction of the "difficult" isomer.[1]
    
Data Comparison Table
Feature2,4-Dichloropyrimidine (2,4-DCP)(4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Int. B)[1]
Primary Reactivity Electrophilic at C4 > C2Electrophilic at C4 (C2 is blocked)
Regiocontrol Poor (Requires separation if targeting C2)Absolute (Pre-defined)
Cost Efficiency High (Cheap RM)Low (Expensive RM)
Reaction Conditions Mild (

C to RT)
Moderate to Harsh (Reflux/Catalyst often needed)
Yield to Final Drug Low (if targeting C2-amine scaffold)High (Convergent synthesis)
Typical Purity 98% (Commercial)>98% (Commercial)

Experimental Protocols

Protocol 1: The Challenge of Synthesizing Intermediate B from 2,4-DCP

Demonstrates the difficulty of obtaining the C2-isomer directly.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Solvent: Ethanol or THF[1]

Method:

  • Dissolve 2,4-DCP in ethanol at

    
    C.
    
  • Add Triethylamine, followed by dropwise addition of Isopropylamine.

  • Stir at

    
    C for 2 hours, then warm to RT.
    
  • Analysis: HPLC/LC-MS will show a ratio of approx. 85:15 to 92:8 favoring the 4-isopropylamino isomer (NOT Intermediate B).[1]

  • Purification: Isolation of the minor C2-isomer (Intermediate B)[1] requires tedious column chromatography (silica gel, Hexane/EtOAc gradient), resulting in isolated yields of <10%.

Protocol 2: Utilizing Intermediate B for C4-Functionalization

Demonstrates the utility of the pre-functionalized block in Suzuki coupling.

Materials:

  • (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Intermediate B)[1] (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 eq, 2M aqueous)

  • Solvent: DME (Dimethoxyethane)

Method:

  • Charge a reaction vessel with Intermediate B, Phenylboronic acid, and Pd catalyst under Nitrogen.

  • Add degassed DME and aqueous Na2CO3.

  • Heat to reflux (

    
    C) for 4–6 hours.
    
  • Result: The reaction proceeds cleanly at the C4-Cl position.

  • Yield: Typically 80–90% isolated yield of the 2-isopropylamino-4-phenylpyrimidine.[1]

  • Note: This specific regioisomer is nearly impossible to make in high yield starting from 2,4-DCP using standard sequential

    
    .
    

Strategic Synthesis Workflow

The following diagram maps the decision process for medicinal chemists.

SynthesisStrategy Start Target Molecule Design: Pyrimidine Core Decision Where is the Amine located? Start->Decision PathA Amine at C4 (Nucleophile at C2) Decision->PathA C4 PathB Amine at C2 (Nucleophile at C4) Decision->PathB C2 ActionA Use 2,4-DCP (Standard Route) PathA->ActionA ActionB Use Intermediate B (Pre-functionalized) PathB->ActionB StepA1 Step 1: S_NAr with Amine (Favors C4 - High Yield) ActionA->StepA1 StepB1 Step 1: S_NAr or Coupling at C4-Cl (High Yield) ActionB->StepB1

Figure 2: Decision tree for selecting the appropriate starting material based on target regiochemistry.

Expert Commentary & Recommendations

When to "Make" (Synthesis from 2,4-DCP): Only attempt to synthesize Intermediate B from 2,4-DCP if you have access to specialized Lewis Acid catalysts (e.g., ZnCl2) or if you are using specific solvent systems (like TFA/IPA) that are reported to shift regioselectivity toward C2, though these are often capricious on scale-up.

When to "Buy" (Use Intermediate B): For any project where the target scaffold is a 2-amino-4-substituted pyrimidine (common in kinase inhibitors like Ceritinib or Ribociclib analogs), purchasing Intermediate B is the superior strategy.[1] The cost of the starting material is offset by the elimination of a low-yield isomer separation step and the guarantee of regio-purity.[1]

Self-Validating Check:

  • If you use 2,4-DCP: Run a crude NMR.[1] If you see a major doublet at

    
     ~8.0 ppm (C6-H) and a minor doublet at 
    
    
    
    ~7.8 ppm, you have the standard C4-product.[1]
  • If you use Intermediate B: Ensure the starting material shows a clean single peak by LC-MS before committing expensive coupling partners.[1]

References

  • Regioselective preparation of substituted pyrimidines. Source: US Patent 8334383B2 (Boehringer Ingelheim).[3] Context: Details the difficulty of separating isomers and the use of Lewis acids to force C2 selectivity. URL:

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: National Institutes of Health (PubMed). Context: Discusses electronic factors influencing C4 vs C2 selectivity. URL:[Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)

  • Synthesis and Applications of 2-Aminopyrimidine Derivatives. Source: MDPI Molecules. Context: Reviews the biological importance of 2-aminopyrimidines in drugs like Palbociclib. URL:[Link]

  • Dichotomy in Regioselectivity of SnAr Reactions. Source: WuXi AppTec QM Magic Class. Context: Mechanistic explanation of LUMO coefficients favoring C4 attack. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (4-Anilino-pyrimidin-2-yl)-isopropyl-amine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a key series of these compounds: (4-Anilino-pyrimidin-2-yl)-isopropyl-amine analogs. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design the next generation of targeted therapeutics.

The core structure, characterized by a pyrimidine ring substituted with an isopropyl-amino group at the 2-position and a variable anilino moiety at the 4-position, serves as a versatile template for engaging the ATP-binding pocket of various kinases. The isopropyl-amino group often establishes crucial hydrogen bond interactions within the hinge region of the kinase, while the anilino substituent projects into the solvent-exposed region, offering a prime location for modifications to enhance potency and selectivity.[1][2]

Deciphering the Structure-Activity Landscape

The biological activity of (4-Anilino-pyrimidin-2-yl)-isopropyl-amine analogs is profoundly influenced by the nature and position of substituents on the 4-anilino ring. These modifications can modulate key pharmacological parameters, including inhibitory potency (IC50), selectivity against off-target kinases, and cellular activity.

The Pivotal Role of the 4-Anilino Substituent

Systematic modifications of the 4-anilino moiety have revealed critical insights into the SAR of this class of inhibitors. The electronic and steric properties of the substituents play a significant role in dictating the inhibitory potential.

Key SAR Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent on the aniline ring can significantly impact potency. Often, electron-withdrawing groups can enhance activity, potentially through favorable interactions with the kinase active site.

  • Positional Isomerism: The position of the substituent on the aniline ring (ortho, meta, or para) is crucial for optimal binding. For instance, in some kinase targets, meta-substitution has been shown to be more favorable than ortho or para substitution.[3]

  • Steric Bulk: The size and shape of the substituent can influence both potency and selectivity. Bulky groups may either enhance binding by occupying hydrophobic pockets or decrease activity due to steric hindrance.

  • Hydrogen Bonding Potential: The introduction of hydrogen bond donors or acceptors can lead to additional interactions with the protein, thereby increasing affinity.

The following table summarizes the in vitro inhibitory activity of a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator and a target in cancer therapy. This series, while featuring a thiazole at the 4-position of the pyrimidine, provides valuable insights into the SAR of the 2-anilinopyrimidine scaffold that are broadly applicable.[4]

Compound IDR (Aniline Substituent)CDK9 Ki (nM)
1a 3-NO21
1b 4-NO22
1c 3-NH21
1d 4-NH21
1e 3-OH2
1f 4-OH3
1g 3-OMe2
1h 4-OMe3
1i 3-Cl1
1j 4-Cl2
1k 3-Br1
1l 4-Br2

Data adapted from Tong, Y., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(17), 6789–6804.[4]

The data clearly indicates that for this particular scaffold against CDK9, substitutions at the meta-position of the aniline ring generally lead to higher potency. The nature of the substituent also plays a role, with electron-withdrawing groups like nitro and halogens, as well as hydrogen-bonding groups like amino and hydroxyl, contributing to potent inhibition.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of the core scaffold and a representative biological assay are provided below.

Synthesis of (4-Anilino-pyrimidin-2-yl)-isopropyl-amine Analogs

The synthesis of the target compounds typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom of (4-chloro-pyrimidin-2-yl)-isopropyl-amine is displaced by a substituted aniline.

Step 1: Synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Intermediate 1)

This intermediate can be synthesized from commercially available 2,4-dichloropyrimidine and isopropylamine.

Protocol:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add isopropylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (4-chloro-pyrimidin-2-yl)-isopropyl-amine.

Step 2: Synthesis of (4-Anilino-pyrimidin-2-yl)-isopropyl-amine Analogs (General Procedure)

Protocol:

  • To a solution of (4-chloro-pyrimidin-2-yl)-isopropyl-amine (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add the desired substituted aniline (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to reflux (typically 100-120 °C) for 12-24 hours or until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final (4-anilino-pyrimidin-2-yl)-isopropyl-amine analog.

Mandatory Visualization: Synthetic Workflow

G A 2,4-Dichloropyrimidine F Nucleophilic Aromatic Substitution (SNAr) A->F B Isopropylamine B->F C (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (Intermediate 1) G Nucleophilic Aromatic Substitution (SNAr) C->G D Substituted Aniline D->G E (4-Anilino-pyrimidin-2-yl)-isopropyl-amine (Final Product) F->C G->E

Caption: Synthetic scheme for (4-Anilino-pyrimidin-2-yl)-isopropyl-amine analogs.

In Vitro Kinase Inhibition Assay (Example: CDK9/Cyclin T1)

The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a representative kinase, CDK9/Cyclin T1.

Protocol:

  • Reagents and Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Substrate (e.g., a peptide or protein substrate for CDK9)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Add the CDK9/Cyclin T1 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization: Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Compound Dilution D Kinase Reaction A->D B Enzyme Addition (CDK9/Cyclin T1) B->D C Substrate/ATP Mix C->D E Detection Reagent Addition D->E F Signal Measurement E->F G Calculate % Inhibition F->G H Dose-Response Curve G->H I IC50 Determination H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

The Underlying Rationale: Kinase Binding and Selectivity

The (4-Anilino-pyrimidin-2-yl)-isopropyl-amine scaffold acts as a "hinge-binder," a common motif in kinase inhibitors.[5] The pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The isopropyl-amino group at the 2-position often participates in these crucial interactions.

The anilino group at the 4-position extends into a more variable region of the ATP-binding site. This is where selectivity among different kinases can be achieved. By tailoring the substituents on the aniline ring, one can exploit subtle differences in the size, shape, and chemical nature of the active sites of various kinases. For example, a bulky hydrophobic group might be well-tolerated in one kinase but clash with the active site of another, leading to selective inhibition.[6]

Mandatory Visualization: Key Pharmacophoric Features

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold A Hinge Region B Solvent-Exposed Region C 2-Isopropylamino-pyrimidine Core C->A H-Bonding D 4-Anilino Moiety D->B Potency & Selectivity

Caption: Interaction model of the inhibitor scaffold within the kinase active site.

Conclusion and Future Directions

The structure-activity relationship studies of (4-Anilino-pyrimidin-2-yl)-isopropyl-amine analogs have provided a robust framework for the design of potent and selective kinase inhibitors. The modular nature of the synthesis allows for rapid exploration of chemical space around the 4-anilino moiety, enabling the optimization of activity against specific kinase targets.

Future efforts in this area will likely focus on:

  • Fine-tuning selectivity: Developing analogs with even greater selectivity to minimize off-target effects and improve the therapeutic window.

  • Overcoming drug resistance: Designing inhibitors that are active against clinically relevant mutant forms of kinases.

  • Improving pharmacokinetic properties: Optimizing metabolic stability, solubility, and oral bioavailability to develop viable drug candidates.

By leveraging the foundational SAR principles outlined in this guide, researchers are well-equipped to advance the discovery of novel kinase inhibitors with the potential to make a significant impact on the treatment of cancer and other diseases.

References

  • Tong, Y., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(17), 6789–6804. [Link]

  • Fry, D. W., et al. (1998). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 55(6), 887-895. [Link]

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]

  • Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16342. [Link]

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. [Link]

  • Rewcastle, G. W., et al. (1996). and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

  • Anshabo, A. T., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of Molecular Structure, 1280, 135084. [Link]

  • Eskandrani, A. A., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6615. [Link]

  • El-Deeb, I. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 818-830. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry, 65(9), 6849–6869. [Link]

  • Ren, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Liu, X., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(8), 1368-1377. [Link]

Sources

Validation

Optimizing Regioselectivity: A Comparative Guide to (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Synthesis

Executive Summary The synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also known as 4-chloro-2-isopropylaminopyrimidine) presents a classic regioselectivity challenge in heterocyclic chemistry.[1][2] The target m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (also known as 4-chloro-2-isopropylaminopyrimidine) presents a classic regioselectivity challenge in heterocyclic chemistry.[1][2] The target molecule requires an amino group at the C2 position and a chlorine atom at the C4 position.[1]

Standard nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine typically fails to yield this isomer as the major product, favoring C4 displacement due to electronic and steric factors.[1] This guide compares three distinct synthetic methodologies, analyzing yield, purity, and scalability to determine the most robust protocol for pharmaceutical applications.[1]

The Verdict: While direct substitution (Method A) is chemically intuitive, it is industrially inefficient for this specific isomer.[1] The De Novo Cyclization followed by Deoxychlorination (Method B) is the superior route, offering predictable regiochemistry and higher overall yields (>70%), despite the increased step count.[1]

Part 1: The Regioselectivity Paradox[1][3]

To understand the yield discrepancies, one must analyze the electronic environment of the pyrimidine ring.[1] In 2,4-dichloropyrimidine , the carbon at position 4 (C4) is significantly more electrophilic than the carbon at position 2 (C2).[1]

  • C4 Reactivity: The C4 position is para-like to N1 and ortho-like to N3.[1][2] The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of N3 to accept the negative charge.[1]

  • C2 Reactivity: The C2 position is flanked by two nitrogens.[1] While electron-deficient, it is sterically more crowded and less kinetically favored for nucleophilic attack compared to C4.[1][2]

Consequently, reacting 2,4-dichloropyrimidine with isopropylamine predominantly yields the wrong isomer (2-chloro-4-isopropylaminopyrimidine).[1][2]

Part 2: Comparative Analysis of Synthetic Routes

Method A: Direct Nucleophilic Substitution (The "Naive" Approach)

Attempting to force C2 substitution on 2,4-dichloropyrimidine.[1][2]

  • Concept: Reacting 2,4-dichloropyrimidine with isopropylamine in the presence of a base.[1]

  • Mechanism: Competitive

    
    .[1][2]
    
  • Outcome: The nucleophile (isopropylamine) preferentially attacks the highly reactive C4 chloride.[1]

  • Yield of Target: < 15% (isolated).

  • Major Byproduct: 4-isopropylamino-2-chloropyrimidine (> 70%).[1][2]

Technical Insight: Even with steric bulk (isopropyl group), the electronic preference for C4 is too strong to overcome under standard conditions. Acid catalysis (e.g., using TFA) has been proposed to alter protonation states and shift selectivity, but yields remain inconsistent for this specific amine.

Method B: De Novo Construction & Deoxychlorination (The "Architect" Approach)

Building the ring with the nitrogen already in place.[1]

  • Concept: Cyclization of isopropylguanidine with a

    
    -keto ester equivalent, followed by conversion of the resulting hydroxyl group to a chloride.[1]
    
  • Mechanism: Condensation followed by Deoxychlorination.[1][2]

  • Step 1: Isopropylguanidine + Ethyl 3-ethoxyacrylate

    
     2-isopropylamino-pyrimidin-4(3H)-one.[1][2]
    
  • Step 2: Pyrimidinone +

    
    
    
    
    
    Target.[1][2]
  • Yield of Target: 65–80% (Overall 2 steps).

  • Regioselectivity: > 98:2 (Controlled by starting material structure).[1][2]

Technical Insight: This method bypasses the C2 vs. C4 competition entirely.[1] The isopropylamino group is "installed" before the ring is aromatized, locking the regiochemistry.[1]

Method C: The "Soft" Nucleophile / Lewis Acid Strategy

Modulating reactivity using metal catalysis.[1]

  • Concept: Using Zinc(II) or other Lewis acids to chelate the pyrimidine nitrogens, potentially blocking N3/C4 and directing attack to C2.[1]

  • Status: While effective for some amines, literature indicates that for isopropylamine, the selectivity shift is often insufficient to justify the purification costs compared to Method B.[1]

  • Yield of Target: 30–45% (highly variable).

Part 3: Data Summary & Yield Comparison

MetricMethod A: Direct

Method B: De Novo / DeoxychlorinationMethod C: Lewis Acid Catalyzed
Starting Material 2,4-DichloropyrimidineIsopropylguanidine HCl2,4-Dichloropyrimidine
Reagents iPrNH₂, Et₃N, EtOH1.[1][2] Ethyl 3-ethoxyacrylate2.[1][2] POCl₃iPrNH₂, ZnCl₂, THF
Target Isomer Yield 10–15% 70–82% 35–45%
Regio-Purity (Crude) Low (Mixture)High (>98%)Moderate
Purification Difficult ChromatographySimple RecrystallizationChromatography required
Scalability Poor (High E-factor)ExcellentModerate

Part 4: Visualizing the Reaction Pathways[1]

The following diagram illustrates the mechanistic divergence between the Direct Route (A) and the De Novo Route (B).

G Start_A 2,4-Dichloropyrimidine Product_Wrong Major Byproduct: 4-Isopropylamino- 2-chloropyrimidine Start_A->Product_Wrong Method A (Fast Kinetic Attack at C4) Product_Target TARGET: (4-Chloro-pyrimidin-2-yl)- isopropyl-amine Start_A->Product_Target Minor Pathway (<15%) Reagent_A + Isopropylamine Start_B Isopropylguanidine Intermediate_B 2-(Isopropylamino)- pyrimidin-4(3H)-one Start_B->Intermediate_B Method B (Step 1) Cyclization Reagent_B1 + Ethyl 3-ethoxyacrylate Intermediate_B->Product_Target Method B (Step 2) POCl3 Deoxychlorination

Figure 1: Comparative reaction pathways showing the regioselectivity trap of Method A versus the directed synthesis of Method B.

Part 5: Detailed Experimental Protocols

Protocol for Method B (Recommended)

Synthesis of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine via Deoxychlorination

Step 1: Synthesis of 2-(isopropylamino)pyrimidin-4(3H)-one[1][2]
  • Reagents: Isopropylguanidine hydrochloride (10 mmol), Sodium ethoxide (21% in EtOH, 12 mmol), Ethyl 3-ethoxyacrylate (10 mmol).[1][2]

  • Procedure:

    • Dissolve isopropylguanidine HCl in absolute ethanol.

    • Add sodium ethoxide solution dropwise at 0°C. Stir for 15 min.

    • Add ethyl 3-ethoxyacrylate dropwise.[1][2]

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitor by TLC (formation of polar spot).[1][2]

    • Cool to room temperature and neutralize with dilute HCl to pH ~7.

    • Concentrate in vacuo.[2] The solid residue is recrystallized from ethanol/water.[1]

  • Expected Yield: 80–85%.

Step 2: Chlorination to Target[1][2]
  • Reagents: 2-(isopropylamino)pyrimidin-4(3H)-one (from Step 1), Phosphorus oxychloride (

    
    , 5 equiv).
    
  • Procedure:

    • Place the pyrimidinone in a round-bottom flask.

    • Add

      
       carefully (neat).[1][2]
      
    • Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Neutralize the aqueous solution with NaOH or

      
       to pH 8.[1]
      
    • Extract with Ethyl Acetate (3x).[1][2][3] Dry organics over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from hexane.[1][2]

  • Expected Yield: 85–90% (Step 2).

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Regioselective preparation of substituted pyrimidines.[1][2][4][5][6][7]

    • Source: US Patent 8334383B2 (2012).[1][2][6]

    • URL
    • Relevance: Documents the difficulty of C2 substitution on 2,4-DCP and the prevalence of C4 byproducts.
  • Deoxychlorination Methodologies

    • Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Deriv
    • Source: Molecules (MDPI), 2021.[1]

    • URL:[Link][1][2][8]

    • Relevance: Validates the protocol for converting 4-hydroxypyrimidines to 4-chloropyrimidines with high yields.
  • Alternative Leaving Groups (Sulfones)

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[1][2][9]

    • Source: WuXi AppTec, QM Magic Class.
    • URL:[Link]

    • Relevance: Explains the electronic theory (LUMO analysis) behind why amines prefer C4 attack even when C2 has a good leaving group.
  • General Pyrimidine Chemistry

    • Title: 2-Chloropyrimidine Synthesis (Organic Syntheses).[1][2][8][10]

    • Source: Org.[1][2][3][8][11] Synth. 1955, 35, 34.[1][8]

    • URL:[Link][1][2]

    • Relevance: Provides foundational protocols for handling chloropyrimidines and diazotiz

Sources

Comparative

Assessing off-target effects of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine based inhibitors

This guide focuses on the assessment of off-target effects for inhibitors derived from the (4-Chloro-pyrimidin-2-yl)-isopropyl-amine scaffold (hereafter referred to as the 4-Cl-2-iPr-PM scaffold ). This structure represe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the assessment of off-target effects for inhibitors derived from the (4-Chloro-pyrimidin-2-yl)-isopropyl-amine scaffold (hereafter referred to as the 4-Cl-2-iPr-PM scaffold ). This structure represents a "privileged scaffold" in medicinal chemistry, widely used to generate ATP-competitive kinase inhibitors (e.g., CDK, FAK, and ALK inhibitors), but it carries inherent risks of promiscuity and reactive metabolite formation.

Executive Summary: The Specificity Paradox

Inhibitors built upon the (4-Chloro-pyrimidin-2-yl)-isopropyl-amine core are highly effective ATP-mimetics. The 2-amino-pyrimidine motif forms critical hydrogen bonds with the kinase "hinge" region (e.g., Met residue interaction). However, this high affinity often comes at the cost of low selectivity .

The Core Problem: The "naked" aminopyrimidine scaffold fits into the ATP-binding pockets of over 100 kinases (the "Kinome"). Furthermore, if the 4-Chloro substituent is retained or insufficiently substituted, the molecule poses a risk of covalent modification of non-target cysteines or metabolic bioactivation.

Recommendation: Researchers must transition from phenotype-based screening to Target Occupancy (TO) validation immediately. This guide outlines the comparative risks and the mandatory validation funnel.

Technical Profile & Mechanism of Action

The Scaffold Architecture
  • Hinge Binder: The N1 and 2-amino group function as a donor-acceptor pair, mimicking the adenine ring of ATP.

  • The 4-Position (Chlorine/Substitution): This is the vector for "Gatekeeper" residue interaction. In early leads, the 4-Chloro group is an electrophile. In optimized drugs (e.g., Ceritinib, Palbociclib), this is displaced by bulky heterocycles to induce specificity.

  • The N-Isopropyl Group: Provides lipophilicity for cell permeability but can be a site for CYP450-mediated oxidative dealkylation.

Primary Off-Target Risks
  • Pan-Kinase Inhibition: High risk of hitting CDKs (Cell Cycle arrest), GSK3

    
     (Wnt signaling), and JAKs (Immune suppression) regardless of the intended target.
    
  • Adenosine Receptor Binding: The scaffold structurally resembles adenosine, leading to off-target antagonism of

    
    /
    
    
    
    receptors (cardiovascular/CNS side effects).
  • Covalent Reactivity: If the 4-Cl is present, it can undergo

    
     reactions with glutathione or protein thiols, leading to haptenization (immune sensitization) or irreversible off-target inhibition.
    

Comparative Analysis: 4-Cl-2-iPr-PM vs. Alternatives

The following table compares inhibitors based on the 4-Cl-2-iPr-PM scaffold against alternative chemotypes used for similar kinase targets.

Feature4-Cl-2-iPr-PM Scaffold (e.g., Early Lead)Indolinone Scaffold (e.g., Sunitinib-like)Macrocyclic Inhibitors (e.g., Lorlatinib-like)
Primary Mechanism Type I (ATP Competitor)Type I/II (ATP + Hydrophobic Pocket)Type I (Conformational Constraint)
Potency (IC50) High (<10 nM typical)Moderate (10-100 nM)Very High (<1 nM)
Kinome Selectivity Low (Promiscuous) Moderate (Split-Kinase profile)High (Shape Selective)
Off-Target Liability CDKs, Adenosine Receptors, hERGRTKs (VEGFR, PDGFR)Minimal (Designed out)
Metabolic Risk N-dealkylation, GSH Adducts (if Cl remains)CYP3A4 InductionLow Clearance
Best Application Broad Spectrum Screening / FBDDAngiogenesis InhibitionPrecision Oncology
Data Interpretation[1][2][3][4][5][6][7]
  • Selectivity Score (S(35)): 4-Cl-2-iPr-PM derivatives often exhibit an S(35) score > 0.5 (inhibiting >50% of kinases tested), whereas Macrocycles often score < 0.1.

  • Safety Margins: Due to CDK cross-reactivity, 4-Cl-2-iPr-PM inhibitors frequently cause neutropenia in vivo, a toxicity often mistaken for "efficacy" in cancer xenografts.

Experimental Framework: The Validation Funnel

To validate a phenotype observed with a 4-Cl-2-iPr-PM inhibitor, you must prove it is not due to off-target toxicity.

Diagram: The Off-Target Assessment Workflow

ValidationFunnel Start Lead Compound (4-Cl-2-iPr-PM Based) Step1 Step 1: Biochemical Profiling (KinomeScan / Kd) Start->Step1 Decision1 Selectivity Score < 0.2? Step1->Decision1 Step2 Step 2: Covalent Reactivity (GSH Trapping LC-MS) Decision1->Step2 Yes (Clean) Risk High Risk: Redesign Scaffold Decision1->Risk No (Dirty) Step2->Risk Adducts Found Step3 Step 3: Cellular Target Engagement (NanoBRET / CETSA) Step2->Step3 Stable Step4 Step 4: Genetic Rescue (CRISPR-resistant Mutant) Step3->Step4

Caption: A self-validating workflow to filter out promiscuous aminopyrimidine inhibitors before in vivo trials.

Detailed Protocols

Protocol A: Glutathione (GSH) Trapping Assay

Purpose: To determine if the 4-Chloro moiety or the scaffold is forming reactive metabolites (covalent off-targets).

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.

  • Incubation: Mix inhibitor (10 µM) with reduced Glutathione (GSH, 1 mM) in Phosphate Buffer (pH 7.4).

    • Control: Include a parallel reaction with Human Liver Microsomes (HLM) + NADPH to assess metabolic activation.

  • Timepoints: Incubate at 37°C for 0, 60, and 240 minutes.

  • Analysis: Quench with cold Acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS .

  • Interpretation: Look for Mass Shift of +307 Da (GSH adduct).

    • Result: If >1% adduct formation is observed, the compound is a "pan-assay interference compound" (PAINS) candidate and should be discarded or optimized.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm the inhibitor binds the intended target in live cells, differentiating specific binding from general toxicity.

  • Seeding: Seed cells (e.g., HCT116) in 6-well plates.

  • Treatment: Treat with Inhibitor (5x IC50) or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Heating: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.

  • Cooling: Cool at RT for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Precipitated/unstable proteins pellet; bound/stabilized proteins remain in supernatant).

  • Detection: Run supernatant on SDS-PAGE and Western Blot for the Target Kinase .

  • Data Analysis: Plot Normalized Band Intensity vs. Temperature.

    • Success: A right-shift in the melting curve (

      
       shift > 2°C) confirms physical binding. Lack of shift indicates the phenotype is likely off-target.
      

Diagram: Signaling Pathway Interference

The 4-Cl-2-iPr-PM scaffold frequently yields "false positives" in proliferation assays by hitting the Cell Cycle machinery unintentionally.

PathwayInterference Target Intended Target (e.g., FAK/ALK) Phenotype Tumor Regression Target->Phenotype Scaffold 4-Cl-2-iPr-PM Inhibitor Scaffold->Target  Kd < 10nM CDK1 Off-Target: CDK1/2 Scaffold->CDK1  Kd ~ 50nM GSK3 Off-Target: GSK3-beta Scaffold->GSK3 Toxicity G2/M Arrest (Neutropenia) CDK1->Toxicity Metabolism Glycogen Synthase GSK3->Metabolism

Caption: Common off-target pathways for aminopyrimidines. Note the CDK1 cross-reactivity causing toxicity that mimics efficacy.

References

  • Evaluation of Aminopyrimidine Scaffolds in Kinase Discovery Title: The 2-aminopyrimidine scaffold: A privileged structure in kinase drug discovery. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] (General Reference for Scaffold Class)

  • Covalent Reactivity of Chloropyrimidines Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Substrate Scope. Source: Preprints.org (2023). URL:[Link][1]

  • Off-Target Profiling Protocols Title: A quantitative analysis of kinase inhibitor selectivity. Source: Nature Biotechnology (2011). URL:[Link]

  • Cellular Thermal Shift Assay (CETSA) Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Source: Science (2013). URL:[Link]

  • Reactive Metabolite Assessment Title: Minimizing the Risk of Idiosyncratic Drug Toxicity in Drug Discovery. Source: Chemical Research in Toxicology. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine Analogs Against EGFR Kinase

This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies. We will focus on a series of analogs built around the (4-Chloro-pyrimidin-2-yl)-isopropyl-amine co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies. We will focus on a series of analogs built around the (4-Chloro-pyrimidin-2-yl)-isopropyl-amine core, a scaffold representative of the broader 2-aminopyrimidine class known for its potent kinase inhibitory activity.[1][2] Our target will be the Epidermal Growth Factor Receptor (EGFR) kinase, a protein critically involved in cell proliferation and a major target in oncology.[3]

This document is designed for researchers and drug development professionals. It moves beyond a simple protocol by elucidating the scientific rationale behind each step, ensuring the methodology is not only robust but also self-validating. Our goal is to empower you to apply these principles to your own research, generating computational data that is both reliable and insightful.

Section 1: Target Selection and Rationale - Why EGFR Kinase?

The selection of a biological target is the most critical first step in any drug discovery project. For this guide, we have chosen the kinase domain of the Epidermal Growth Factor Receptor (EGFR).

  • Clinical Relevance: EGFR is a well-validated target in cancer therapy. Its overactivation can lead to uncontrolled cell growth, making its inhibition a key therapeutic strategy.[3]

  • Scaffold Precedent: The 2,4-disubstituted pyrimidine core is a "privileged scaffold" frequently found in potent kinase inhibitors, including those targeting EGFR.[3][4] This established precedent increases the likelihood of meaningful interactions.

  • Structural Data Availability: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of EGFR in complex with various inhibitors. This is essential for our study, as it provides a validated three-dimensional template for our docking experiments and, crucially, allows for protocol validation.

For this study, we will utilize the PDB entry 4HJO , which features the EGFR kinase domain co-crystallized with a potent pyrimidine-based inhibitor. The presence of this "native" ligand is the cornerstone of our protocol's self-validation system.

Section 2: Designing the Ligand Library for Comparative Analysis

Our comparative study begins with a parent molecule, (4-Chloro-pyrimidin-2-yl)-isopropyl-amine (let's call it CPA-Cl ), and a small, logically designed set of analogs. The purpose of this library is not to be exhaustive, but to probe specific structure-activity relationships (SAR) within the binding pocket. Each modification is a hypothesis: "How will changing this functional group affect binding affinity and interactions?"

Ligand ID Structure Chemical Name Rationale for Inclusion
CPA-Cl (Structure of parent compound)(4-Chloro-pyrimidin-2-yl)-isopropyl-amineParent Scaffold: The core molecule establishing the baseline interaction profile.
CPA-F (Structure with F instead of Cl)(4-Fluoro-pyrimidin-2-yl)-isopropyl-amineHalogen Substitution: To probe the role of the halogen. Fluorine is smaller and more electronegative than chlorine, which may alter key interactions.
CPA-Me (Structure with Methyl instead of Cl)Isopropyl-(4-methyl-pyrimidin-2-yl)-amineSteric and Electronic Effects: Replacing the electron-withdrawing chloro group with an electron-donating and sterically larger methyl group to assess the pocket's tolerance.
CPA-cPr (Structure with cyclopropyl instead of isopropyl)(4-Chloro-pyrimidin-2-yl)-cyclopropyl-amineConformational Rigidity: To evaluate the effect of reducing the conformational flexibility of the amine substituent. A rigid cyclopropyl group may offer a more favorable binding entropy.

Section 3: Methodology: A Self-Validating Molecular Docking Workflow

We will employ AutoDock Vina, a widely used and validated open-source docking program, for our calculations.[5][6] The following workflow is designed to build confidence in the results at each stage.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_val 2. Validation Phase cluster_dock 3. Comparative Docking PDB Fetch PDB: 4HJO PrepProt Prepare Protein (Remove water, add polar H) PDB->PrepProt Redock Re-Dock Native Ligand into Protein PrepProt->Redock DockAnalogs Dock Analog Library (CPA-Cl, CPA-F, etc.) PrepProt->DockAnalogs PrepNative Extract & Prepare Native Ligand PrepNative->Redock PrepAnalogs Prepare Analog Ligands (CPA-Cl, CPA-F, etc.) PrepAnalogs->DockAnalogs RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->DockAnalogs Yes (Protocol Validated) Analyze Analyze Results (Scores, Poses, Interactions) DockAnalogs->Analyze

Caption: A self-validating workflow for molecular docking.

Step 3.1: Protein Preparation

The initial crystal structure is not immediately ready for docking. It requires careful preparation to mimic a more realistic physiological environment.

  • Obtain Structure: Download the protein structure file (4HJO.pdb) from the RCSB PDB.

  • Clean Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[7] Remove all non-essential components, including water molecules, co-solvents, and any duplicate protein chains. Retain the native ligand for now; it is essential for the next steps.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring that polar hydrogens are correctly placed, as they are critical for forming hydrogen bonds.[6][8]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all protein atoms. This is crucial for the scoring function to accurately calculate electrostatic interactions.[9]

  • Define the Binding Site: Identify the native ligand from the PDB file. The binding site for docking will be defined as a grid box centered on this ligand. A box size of 20x20x20 Å is typically sufficient to allow the analogs to rotate freely within the active site.[5]

  • Save as PDBQT: Convert the prepared protein structure into the PDBQT file format required by AutoDock Vina.[9] This format contains the atomic coordinates, partial charges, and atom type definitions.

Step 3.2: Ligand Preparation
  • Create 3D Structures: Sketch each analog (CPA-Cl, CPA-F, CPA-Me, CPA-cPr) and the native ligand from 4HJO using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Generate 3D Conformations: Convert these 2D drawings into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Charges & Torsions: As with the protein, assign Gasteiger partial charges to each ligand. Define the rotatable bonds (torsions) that the docking algorithm will be allowed to explore.

  • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Step 3.3: Protocol Validation (The Trustworthiness Pillar)

This is the most important step to ensure the reliability of your docking protocol. Before docking our new analogs, we must prove that our chosen parameters can reproduce the experimentally observed binding mode of the original, co-crystallized ligand.

  • Re-Dock the Native Ligand: Using the prepared protein and the extracted native ligand PDBQT file, perform a docking run with AutoDock Vina.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[10][11] It demonstrates that your docking protocol has sufficient accuracy to find the "correct" binding mode. If the RMSD is higher, you must troubleshoot by adjusting the grid box size, position, or docking parameters before proceeding.[12]

Step 3.4: Comparative Docking of Analogs

Once the protocol is validated, you can confidently apply it to your designed analog series.

  • Execute Docking: Systematically dock each analog (CPA-Cl, CPA-F, CPA-Me, CPA-cPr) into the prepared EGFR active site using the exact same validated protocol.

  • Save Results: For each analog, save the output file, which contains the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).

Section 4: Results and Comparative Analysis

The output of a docking simulation is a wealth of data. The key is to organize and interpret it to extract meaningful insights.

Quantitative Data Summary

Summarize the primary docking results in a clear, comparative table.

Ligand ID Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue) Predicted Interacting Residues (Hydrophobic)
Native Ligand -10.2 (Reference)Met793, Cys797Leu718, Val726, Ala743, Leu844
CPA-Cl -8.5Met793Leu718, Val726, Leu844
CPA-F -8.7Met793Leu718, Val726, Leu844
CPA-Me -7.9Met793Leu718, Val726
CPA-cPr -8.9Met793Leu718, Val726, Ala743, Leu844

Note: The values presented are illustrative examples for this guide.

Binding Mode and SAR Analysis

This is where computational data is translated into chemical intelligence.

  • Hinge Binding: As expected for a pyrimidine-based kinase inhibitor, all analogs are predicted to form a critical hydrogen bond with the "hinge" region of the kinase, specifically with the backbone nitrogen of Met793 . This interaction mimics the binding of the native ATP molecule and is a hallmark of this inhibitor class.[13]

  • Analysis of CPA-F vs. CPA-Cl: The slightly improved score of CPA-F (-8.7 kcal/mol) over CPA-Cl (-8.5 kcal/mol) suggests that the smaller fluorine atom is a better fit in the pocket adjacent to the gatekeeper residue. This is a common finding in kinase inhibitor design, where subtle changes in halogen size can fine-tune binding affinity.

  • Analysis of CPA-Me: The significantly lower score of CPA-Me (-7.9 kcal/mol) provides a clear SAR insight. Replacing the chloro group with a bulkier methyl group appears to introduce a steric clash, likely with residues Leu718 or Val726, disrupting the optimal hydrophobic packing observed with the parent compound.

  • Analysis of CPA-cPr: The CPA-cPr analog shows the best score (-8.9 kcal/mol) among the designed series. Visual inspection of its binding pose reveals that the rigid cyclopropyl group positions the core scaffold more effectively for optimal hydrophobic interactions with a deeper pocket lined by Ala743 and Leu844. This suggests that reducing the conformational flexibility of this substituent is a favorable strategy for improving binding.

Structure-Activity Relationship Diagram

SAR cluster_ligand Ligand Modification cluster_interaction Binding Pocket Interaction L_Cl CPA-Cl (Parent) Score: -8.5 I_Good Optimal Hydrophobic Packing (Leu718, Val726, Ala743) L_Cl->I_Good Good Fit L_Me CPA-Me (Methyl) Score: -7.9 I_Bad Steric Clash (Leu718, Val726) L_Me->I_Bad Poor Fit L_cPr CPA-cPr (Cyclopropyl) Score: -8.9 I_Best Enhanced Packing + Rigidity (Ala743, Leu844) L_cPr->I_Best Improved Fit

Caption: Impact of ligand modification on binding interactions.

Section 5: Discussion and Future Directions

Molecular docking is a powerful hypothesis-generation tool, but it is essential to acknowledge its limitations. The scoring functions are approximations of the true binding free energy, and the use of a rigid protein structure does not account for induced fit effects.

The results from this comparative study provide clear, actionable next steps:

  • Synthesis and In Vitro Testing: The primary follow-up is to synthesize the designed analogs, particularly CPA-cPr , and test their inhibitory activity against EGFR kinase in a biochemical assay. This is the ultimate validation of the computational predictions.

  • Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the protein-ligand interactions, MD simulations can be run on the most promising docked complexes. This can provide insights into the stability of the binding pose and the role of water molecules in the active site.

  • Further SAR Exploration: Based on the finding that a rigid substituent is preferred, a next generation of analogs could be designed exploring other small, rigid groups at the 2-amino position to further optimize binding affinity.

Conclusion

This guide has detailed a robust, self-validating workflow for the comparative molecular docking of (4-Chloro-pyrimidin-2-yl)-isopropyl-amine analogs against EGFR kinase. By grounding our computational protocol in an experimental structure and systematically validating its accuracy, we can generate reliable hypotheses about structure-activity relationships. The analysis of our virtual library suggests that constraining the conformational flexibility of the amine substituent is a promising strategy for enhancing binding affinity, providing a clear direction for future experimental work.

References

  • Manley, P. J. et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(10), 1673-1677. Available at: [Link]

  • LookChem. (n.d.). (4-Chloro-pyrimidin-2-yl)-isopropyl-amine. Retrieved from [Link]

  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22845–22863. Available at: [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12, 17424. Available at: [Link]

  • MDPI. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(20), 4758. Available at: [Link]

  • PubMed Central. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22845–22863. Available at: [Link]

  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(23), 7175. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056–12071. Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6330–6354. Available at: [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 987–1001. Available at: [Link]

  • MDPI. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 46(1), 401–414. Available at: [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Available at: [Link]

  • PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • YouTube. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available at: [Link]

  • Taylor & Francis Online. (2019). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3557-3570. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Chloro-pyrimidin-2-yl)-isopropyl-amine

Executive Safety Summary Chemical Identity: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine CAS Number: 71406-60-5 (Primary); Note: Often confused with isomer 73576-33-7.[1] Verify structure by NMR if synthesizing downstream k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: (4-Chloro-pyrimidin-2-yl)-isopropyl-amine CAS Number: 71406-60-5 (Primary); Note: Often confused with isomer 73576-33-7.[1] Verify structure by NMR if synthesizing downstream kinase inhibitors. Synonyms: 4-Chloro-N-isopropylpyrimidin-2-amine; 2-(Isopropylamino)-4-chloropyrimidine.[1]

This compound is a functionalized chloropyrimidine intermediate . Unlike simple solvents, it possesses a reactive "chloro" handle designed for nucleophilic aromatic substitution (


). This reactivity profile means it can covalently bind to biological proteins (skin sensitization risk) and hydrolyze to release hydrochloric acid (HCl) upon contact with moisture in mucous membranes (eye/lung damage).

Core Directive: Treat this not just as a "toxic solid," but as a reactive alkylating agent . Standard lab safety glasses are insufficient; barrier protection must account for permeation and hydrolysis.

Hazard Profile & Risk Assessment

Signal Word: WARNING

Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Systemic absorption via GI tract.
Skin Irritation H315 Causes skin irritation.[1][2][3]Lipophilic nature allows dermal penetration; reactive Cl group attacks skin proteins.
Eye Irritation H319 Causes serious eye irritation.[2][4]Hydrolysis on corneal surface releases HCl, causing chemical burns.
STOT - SE H335 May cause respiratory irritation.[2][5]Inhalation of dust/aerosol irritates bronchial lining.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide false security against chlorinated heterocycles due to rapid permeation.[1] The following protocol is the "Gold Standard" for handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Standard) Double Gloving: 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-6 mil)Chlorinated aromatics can permeate thin nitrile in <30 mins. Double layering creates a sacrificial barrier and visual indicator for breaches.
Hand Protection (Spill/Solvent) Silver Shield / 4H Laminate or Viton® If dissolved in DCM or Acetone, nitrile breakthrough is immediate. Laminate gloves offer >4hr breakthrough protection.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Do not use safety glasses. Dust or splash entry can cause irreversible corneal opacity due to localized HCl generation.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control.[1] If weighing outside a hood (discouraged), use a P100/N95 Particulate Respirator .
Body Lab Coat (100% Cotton) + Tyvek Sleeves Synthetic blends can melt into skin if a fire occurs. Tyvek sleeves prevent wrist-gap exposure during reaching.

Operational Workflow & Engineering Controls

The following diagram outlines the "Cradle-to-Grave" flow for this material, emphasizing decision points that prevent cross-contamination.

G Start Storage (2-8°C, Inert Gas) Weighing Weighing Station (Static Control) Start->Weighing Transport in Secondary Container Reaction Reaction/Synthesis (Fume Hood) Weighing->Reaction Dissolve Immediately Spill Spill Event Weighing->Spill Dust Release Waste Disposal (Halogenated Stream) Reaction->Waste Quenched Material Reaction->Spill Solvent Splash Spill->Waste Cleanup Debris

Figure 1: Operational flowchart emphasizing containment during transport and immediate solubilization to reduce dust hazards.

Step-by-Step Handling Protocol

Phase 1: Weighing (The Critical Risk Point)

  • Risk: Static electricity can cause this powder to "jump" or disperse, leading to inhalation.[1]

  • Protocol:

    • Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer.

    • Place a damp paper towel (chem-wipe) around the balance base to capture stray particles.

    • Never weigh on an open bench. Use a powder containment hood or a balance shield inside a fume hood.

Phase 2: Solubilization

  • Risk: Exothermic dissolution.[1]

  • Protocol: Add solvent (e.g., DCM, DMSO) slowly to the solid. Do not dump solid into solvent, as splash-back may occur. Once in solution, the inhalation risk drops, but permeation risk (through gloves) increases.

Phase 3: Cleanup & Decontamination

  • Solvent Choice: Do not use water initially.[1] This compound is lipophilic.

  • Protocol: Wipe surfaces with an alcohol-based solvent (Isopropanol or Ethanol) first to solubilize residues, then follow with soap and water.[1]

Emergency Response & Disposal

Accidental Release (Spill)[1]
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Put on Silver Shield gloves and a P100 respirator.[1]

  • Contain: Cover powder with a damp absorbent pad to prevent dusting.[1]

  • Clean: Scoop up material. Wipe area with Acetone/Ethanol.

  • Test: Check pH of the surface; if acidic, neutralize with weak Sodium Bicarbonate solution.[1]

Waste Disposal Strategy

This material contains Chlorine and Nitrogen .[1] It cannot go into general organic waste if your facility segregates halogens.

Waste StreamClassificationMethod
Solid Waste Hazardous Chemical SolidHigh-Temperature Incineration
Liquid Waste Halogenated Organic Fuel Blending / Incineration
Contaminated PPE Hazardous DebrisDouble-bagged, labeled "Toxic Debris"

References

  • PubChem. (n.d.).[1] Compound Summary: 4-Chloro-N-isopropylpyrimidin-2-amine (CAS 71406-60-5).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(4-Chloro-pyrimidin-2-yl)-isopropyl-amine
© Copyright 2026 BenchChem. All Rights Reserved.